Samarium(III) hydroxide hydrate
Description
Significance of Rare Earth Hydroxides in Chemical Science
Rare earth hydroxides are a class of inorganic compounds that serve as crucial intermediates in the production of various high-tech materials. ontosight.aiacs.org These compounds, formed from the seventeen rare earth elements, possess unique chemical and physical properties that make them indispensable in fields such as electronics, catalysis, and optics. ontosight.aiacs.orgrsc.org Their layered structures and the distinct optical properties of rare earth ions provide a foundation for designing novel functional materials. acs.org The ability to fine-tune the composition of these layers and intercalate various anions opens up a wide array of possibilities for creating materials with specific functionalities. acs.orgrsc.org
Scope of Academic Research on Samarium(III) Hydroxide (B78521) Hydrate (B1144303)
Academic research on Samarium(III) hydroxide hydrate, with the chemical formula Sm(OH)₃·xH₂O, is expanding, particularly in the realm of materials science. samaterials.com Investigations are focused on its synthesis, characterization, and application as a precursor for other samarium compounds and as a catalyst. samaterials.comalfachemic.comheegermaterials.com A significant area of study involves the synthesis of Samarium(III) hydroxide nanostructures, such as nanoparticles, using methods like the hydrothermal process. aip.orgaip.org Researchers are exploring how different synthesis conditions and surface modifications can control the morphology and properties of these nanocrystals, which have potential applications in electronics and optics. rsc.orgresearchgate.net Furthermore, the thermal decomposition of Samarium(III) hydroxide to form samarium oxide (Sm₂O₃) is a key area of interest, as the resulting oxide has applications in infrared absorbing glass and as a neutron absorber in nuclear reactors. aip.org
Fundamental Chemical Context of Samarium(III) Species
Samarium, a member of the lanthanide series, typically exists in the +3 oxidation state, which is its most stable form. wikipedia.orgnih.gov In aqueous solutions, samarium(III) ions readily form complexes, such as [Sm(OH₂)₉]³⁺. wikipedia.org Samarium metal reacts with water to produce Samarium(III) hydroxide. wikipedia.org A key characteristic of Samarium(III) hydroxide is its moderate solubility in water and its reactivity with acids to form corresponding samarium salts. aez.com.trfishersci.bewikipedia.orgchemicalbook.com Upon heating, it undergoes decomposition to samarium oxyhydroxide (SmO(OH)) and subsequently to samarium oxide (Sm₂O₃). wikipedia.org The chemical properties of Samarium(III) species, including their ability to act as catalysts, are being actively explored in various organic reactions. alfachemic.comrsc.orgoaepublish.com
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and related compounds.
| Compound | Chemical Formula | CAS Number | Molecular Weight (anhydrous) |
| This compound | Sm(OH)₃·xH₂O | 20403-06-9 | 201.38 g/mol |
| Samarium(III) oxide | Sm₂O₃ | 12060-58-1 | 348.72 g/mol |
| Samarium(III) sulfide | Sm₂S₃ | 12067-22-0 | 396.915 g/mol |
| Property | Value/Description |
| Appearance | Yellow powder or lumps |
| Solubility | Soluble in water and moderately soluble in strong mineral acids |
| Key Reactions | Reacts with acid to form samarium salts; decomposes upon heating |
| Application Area | Description |
| Catalysis | Used as a catalyst in organic synthesis and for the catalytic decomposition of certain compounds. |
| Materials Precursor | Serves as a precursor for the production of other samarium compounds, including samarium oxide. |
| Advanced Materials | Used in the manufacturing of phosphors, specialty glasses, and ceramics. |
Structure
2D Structure
Properties
IUPAC Name |
samarium;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Sm/h4*1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQPSMQUVLVDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Sm] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O4Sm | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Mechanistic Investigations
Solution-Phase Synthesis Techniques
Solution-phase methods are widely employed for the synthesis of samarium(III) hydroxide (B78521) hydrate (B1144303) due to their potential for producing nanoparticles with controlled size and morphology at relatively low temperatures. These techniques include hydrothermal synthesis, forced hydrolysis, and chemical bath deposition.
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. In the context of samarium(III) hydroxide hydrate, this technique has been successfully used to synthesize various nanostructures.
One notable approach involves the use of samarium(III) sulfate (B86663) octahydrate as the precursor. In a typical synthesis, an aqueous solution of samarium(III) sulfate is treated with an ammonia (B1221849) solution to induce precipitation. The resulting suspension is then sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature for a set duration. For instance, hexagonal phase Sm(OH)₃ nanoroll sticks have been synthesized by maintaining the reaction at 140°C for 12 hours. researchgate.net The morphology of the final product can be influenced by reaction parameters; for example, at higher temperatures of around 210°C, the nanoroll sticks tend to evolve into thicker rods. researchgate.net
Another variation is the solvo-hydrothermal method, which utilizes a two-phase solvent system. In this method, an aqueous solution of samarium(III) nitrate (B79036) is mixed with a non-polar solvent like toluene, in the presence of a surfactant such as oleic acid and a base like tert-butylamine. This mixture is then subjected to hydrothermal treatment at temperatures ranging from 120°C to 200°C for 24 hours. ulaval.ca This approach allows for the formation of nanoparticles and nanorods, with the final morphology being dependent on the reaction temperature. ulaval.ca
The pH of the reaction medium is a critical parameter in hydrothermal synthesis. Fine-tuning the pH can significantly impact the hydrolysis of samarium ions and lead to the formation of well-defined products with specific morphologies, such as nanoplates. acs.org
Table 1: Parameters for Hydrothermal Synthesis of Samarium(III) Hydroxide Nanostructures
| Precursor | Mineralizer/Base | Temperature (°C) | Time (h) | Resulting Morphology |
| Samarium(III) Sulfate Octahydrate | Ammonia Solution | 140 | 12 | Nanoroll Sticks |
| Samarium(III) Nitrate | tert-Butylamine | 120-200 | 24 | Nanoparticles/Nanorods |
| Samarium(III) Nitrate | pH adjustment | >4 | - | Nanoplates |
Forced Hydrolysis Approaches
Forced hydrolysis is a technique used to induce the precipitation of metal hydroxides from a salt solution at temperatures below the boiling point of water. This method is particularly useful for producing fine, uniform nanoparticles.
In the synthesis of samarium(III) hydroxide, a forced hydrolysis technique can be employed using a solution of samarium(III) ions, often derived from dissolving samarium oxide in nitric acid, in the presence of urea (B33335). Urea acts as a homogeneous precipitating agent; upon heating, it slowly decomposes to generate hydroxide ions throughout the solution, leading to the uniform precipitation of samarium(III) hydroxide.
Optimal conditions for this process have been identified to achieve nanoscale powders with potential for large-scale production. A key study demonstrated that an isothermal treatment at 90°C for 1.5 hours with a samarium ion concentration of 0.05 M, in a solution containing 1.0 M urea, yielded spherical particles with an average size of 40 nm. researchgate.netepa.gov The resulting samarium(III) hydroxide serves as a precursor that can be subsequently calcined to produce samarium(III) oxide nanoparticles. researchgate.net
Table 2: Parameters for Forced Hydrolysis Synthesis of Samarium(III) Hydroxide Precursors
| Samarium Ion (Sm³⁺) Concentration (M) | Urea Concentration (M) | Temperature (°C) | Time (h) | Resulting Particle Size (nm) |
| 0.05 | 1.0 | 90 | 1.5 | 40 |
Chemical Bath Deposition (CBD) Protocols
Chemical bath deposition is a simple and cost-effective thin-film deposition technique that operates at or near room temperature. wikipedia.org This method can also be adapted for the synthesis of nanocrystalline powders. The CBD process relies on the slow, controlled precipitation of a compound from a chemical solution onto a substrate or as a colloidal suspension. wikipedia.orgwikipedia.org
For the synthesis of samarium(III) hydroxide nanocrystals, the CBD technique involves the use of an aqueous solution containing a samarium salt, a complexing agent, and a source of hydroxide ions. The reaction is typically carried out at a low temperature, for example, around 20 ±2 °C. researchgate.netscielo.org.mx The slow generation of hydroxide ions, often from the hydrolysis of a compound like thiourea (B124793) in an alkaline medium, facilitates the controlled growth of Sm(OH)₃ nanocrystals. scielo.org.mx
The key to the CBD method is maintaining constant parameters such as pH, temperature, stirring rate, and the concentration of the precursor reagents to ensure the formation of homogenous nanocrystals. researchgate.netscielo.org.mx This technique has been successfully used to produce hexagonal phase Sm(OH)₃ nanocrystals with grain sizes in the range of approximately 1.40 to 2.03 nm. scielo.org.mx
Table 3: Parameters for Chemical Bath Deposition of Samarium(III) Hydroxide Nanocrystals
| Parameter | Value/Condition |
| Temperature | ~20 ±2 °C |
| pH | Alkaline (e.g., 8.3-8.5) |
| Resulting Crystal Phase | Hexagonal |
| Resulting Grain Size | ~1.40 - 2.03 nm |
Precursor Chemistry and Selection
The choice of the samarium precursor plays a pivotal role in the synthesis of this compound, influencing the reaction kinetics, and the purity and morphology of the final product. Samarium(III) nitrate hexahydrate and samarium(III) acetate (B1210297) hydrate are two commonly utilized precursors.
Role of Samarium(III) Nitrate Hexahydrate Precursors
Samarium(III) nitrate hexahydrate [Sm(NO₃)₃·6H₂O] is a highly water-soluble crystalline solid, making it an excellent and frequently used precursor for the synthesis of samarium compounds in aqueous media. chemimpex.comamericanelements.com Its dissolution in water provides a ready source of Sm³⁺ ions for subsequent precipitation reactions.
The synthesis of samarium(III) hydroxide from samarium(III) nitrate hexahydrate is typically achieved by reacting the nitrate solution with a base, such as sodium hydroxide or ammonia. ulaval.caontosight.ai This precipitation reaction is straightforward and can be controlled to produce amorphous or crystalline Sm(OH)₃. For instance, adjusting the pH of a samarium(III) nitrate solution to 12 with sodium hydroxide leads to the immediate precipitation of amorphous Sm(OH)₃. ulaval.ca This amorphous hydroxide can then be used in further synthesis steps, such as hydrothermal treatment.
The thermal decomposition of samarium(III) nitrate hexahydrate itself is a complex process that involves the formation of hydroxide-containing intermediates. Upon heating, the hexahydrate undergoes dehydration in several steps, eventually forming a nitrate monohydrate. Further heating leads to the decomposition of the nitrate to form samarium(III) oxynitrate [SmO(NO₃)] via a samarium(III) hydroxynitrate [Sm(OH)(NO₃)₂] intermediate at around 355°C. researchgate.net The final decomposition to samarium(III) oxide occurs at higher temperatures. researchgate.net This highlights the intrinsic link between the nitrate precursor and the formation of hydroxide species.
Table 4: Properties of Samarium(III) Nitrate Hexahydrate
| Property | Value |
| Chemical Formula | Sm(NO₃)₃·6H₂O |
| Molar Mass | 444.47 g/mol sigmaaldrich.com |
| Appearance | Light yellow crystalline powder chemimpex.com |
| Solubility in Water | High chemimpex.com |
Utilization of Samarium(III) Acetate Hydrate Precursors
Samarium(III) acetate hydrate [Sm(C₂H₃O₂)₃·xH₂O] is another viable precursor for the synthesis of samarium compounds. americanelements.com Acetates are often favored as precursors for producing high-purity compounds and nanoscale materials due to their clean decomposition, typically yielding metal oxides and gaseous products like carbon dioxide and water. americanelements.com
Samarium(III) acetate hydrate is a moderately water-soluble crystalline solid. americanelements.com The synthesis of samarium(III) hydroxide using this precursor would involve the hydrolysis of the acetate ions in an aqueous solution, which can be promoted by adjusting the pH or temperature. While detailed protocols for the direct synthesis of this compound from samarium(III) acetate hydrate are less commonly reported than those using nitrate precursors, the fundamental chemistry supports its use. The acetate anion can act as a base, facilitating the formation of hydroxide species upon hydrolysis.
The crystal structure of samarium(III) acetate itself can incorporate water molecules, as seen in the dihydrate form, which exists as dimers of [Sm(CH₃COO)₃(H₂O)₂]. researchgate.net This inherent hydration can be relevant in hydrolysis-based synthesis routes.
Table 5: Properties of Samarium(III) Acetate Hydrate
| Property | Value |
| Chemical Formula | Sm(C₂H₃O₂)₃·xH₂O |
| Molar Mass | 327.49 g/mol (anhydrous basis) sigmaaldrich.com |
| Appearance | Crystalline powder |
| Solubility | Moderately soluble in water americanelements.com |
Influence of Reaction Parameters on Synthesis
The synthesis of this compound is highly sensitive to the conditions of the reaction environment. Control over parameters such as pH, temperature, surfactants, and reactant concentrations allows for the precise tuning of the material's morphology, phase, and particle size.
Effect of pH on Material Morphology and Phase
The pH of the reaction solution plays a pivotal role in determining the morphology and phase of the resulting this compound. Studies have shown that adjusting the initial pH can alter the deposited morphology of the material. For instance, in a cathodic deposition synthesis, increasing the pH from 2 to 9 resulted in a change from a uniform, fine-grained deposit to one with a larger grain size, although the changes were subtle. tandfonline.com
In hydrothermal synthesis methods, maintaining a specific pH is crucial for obtaining the desired crystalline phase. For example, a pH of 10 was maintained during the synthesis of Sm(OH)₃ nanocrystals to facilitate the formation of the hexagonal phase. researchgate.net The pH influences the hydrolysis and condensation rates of samarium ions, which in turn dictates the nucleation and growth processes that define the final morphology of the particles.
Table 1: Effect of pH on the Morphology of this compound
| Initial pH | Resulting Morphology | Synthesis Method |
|---|---|---|
| 2 | Uniform, fine grain size | Cathodic deposition |
| 9 | Larger grain size | Cathodic deposition |
| 10 | Hexagonal phase nanocrystals | Hydrothermal |
Temperature Dependence in Hydrothermal and Thermal Methods
Temperature is a critical parameter in both hydrothermal synthesis and subsequent thermal treatment of this compound. In hydrothermal methods, temperature influences the kinetics of crystallization and can affect the final morphology of the nanostructures. For instance, hexagonal phase Sm(OH)₃ nanoroll sticks have been synthesized via a hydrothermal method, which are then converted to cubic phase Sm₂O₃ nanoroll sticks upon annealing at 450 °C. researchgate.net
Thermal decomposition studies reveal the transformation of this compound upon heating. The decomposition process is multi-staged. Initially, heating leads to the loss of adsorbed and chemically bound water. Further heating causes the decomposition of Sm(OH)₃ to an intermediate, SmO(OH), and finally to Samarium(III) oxide (Sm₂O₃) at higher temperatures. wikipedia.org A weak exothermic peak observed around 318 °C corresponds to the conversion of Sm(OH)₃ to Sm₂O₃. tandfonline.com The specific temperatures for these transformations can vary depending on the heating rate and the initial characteristics of the hydroxide. One study noted the formation of Sm₂O₃ in a temperature range of 430-500 °C. researchgate.net
Table 2: Temperature Effects on Samarium(III) Hydroxide and its Products
| Temperature | Process | Result |
|---|---|---|
| 318 °C | Thermal Annealing | Conversion of Sm(OH)₃ to Sm₂O₃ |
| 430-500 °C | Thermal Decomposition | Formation of Sm₂O₃ |
| 450 °C | Post-annealing Treatment | Conversion of hexagonal Sm(OH)₃ to cubic Sm₂O₃ |
Role of Surfactants and Additives in Nanostructure Control
The use of surfactants and other additives is a key strategy for controlling the size and shape of Samarium(III) hydroxide nanostructures. Surfactants can selectively adsorb onto different crystal facets, thereby influencing their relative growth rates and leading to specific morphologies.
In a facile hydrothermal method, oleic acid has been used as a surfactant to tune the crystallization and grain size of Sm(OH)₃ nanocrystals. researchgate.netrsc.org By varying the amount of oleic acid, different morphologies, such as nanorods and disc-like structures, can be obtained. researchgate.netrsc.org The presence of the surfactant not only directs the shape but also affects the crystallinity of the final product. researchgate.net The use of long-chain alkyl acids like oleic acid, myristic acid, and decanoic acid has been shown to be effective in synthesizing monodisperse samaria nanospheres and nanorods. researchgate.net
Concentration Effects on Crystal Growth and Particle Size
The concentration of reactants, including the samarium precursor and the precipitating agent, has a significant impact on the crystal growth and final particle size of this compound. Higher concentrations can lead to increased nucleation rates, potentially resulting in smaller particle sizes. Conversely, under certain conditions, higher concentrations can promote the growth of existing nuclei, leading to larger particles.
In a forced hydrolysis technique for preparing Sm₂O₃ nanoscale powders, the concentration of Sm³⁺ was a critical factor. researchgate.net An optimal concentration of 0.05M Sm³⁺ was found to be ideal for controlling the size and coagulation of the powder particles. researchgate.net The concentration of other reactants, such as urea, also plays a role; a concentration of 1.0M urea resulted in spherical particles with an average size of 40nm. researchgate.net These findings underscore the importance of precise concentration control in achieving desired particle characteristics.
Formation Mechanisms and Crystal Growth Kinetics
The formation of this compound crystals is governed by complex mechanisms, with Ostwald ripening and oriented attachment being two prominent pathways that dictate the final particle morphology and size distribution.
Ostwald Ripening and Oriented Attachment Mechanisms
Oriented attachment is another crucial mechanism in the growth of nanocrystals. In this process, adjacent nanoparticles self-assemble by aligning their crystallographic orientations and then merge at the interface, eliminating the high-energy surfaces between them. This mechanism is particularly important in the formation of elongated nanostructures like nanorods and nanowires. The observation of nanorods and nanobundles in the synthesis of rare earth hydroxides suggests that oriented attachment is a likely growth pathway. researchgate.net
The interplay between Ostwald ripening and oriented attachment can be complex. Depending on the reaction conditions, one mechanism may dominate over the other, or they may occur concurrently, leading to a wide range of possible nanostructures.
Chemical Kinetics of Crystal Growth
The formation of this compound involves nucleation and crystal growth processes whose kinetics are subject to systematic investigation. Studies focusing on precipitation methods, such as chemical bath deposition, reveal that the crystallization mechanism can proceed at ambient temperature and pressure. researchgate.netscielo.org.mx This avoids the need for lengthy or high-temperature hydrothermal treatments, which are common for many nanomaterial syntheses. researchgate.net
Physicochemical Parameters Governing Nucleation and Growth
The nucleation and subsequent growth of Samarium(III) hydroxide crystals are fundamentally governed by a set of interconnected physicochemical parameters. scielo.org.mxresearchgate.net The interplay between these properties dictates the thermodynamics and kinetics of the crystallization process, ultimately influencing the structural characteristics of the resulting material. scielo.org.mx Key parameters that have been systematically studied for their role in the synthesis of rare earth hydroxides include ionic radii, electron affinity, and hydration enthalpy of the trivalent rare earth cation, such as Samarium (Sm³⁺). scielo.org.mxresearchgate.netresearchgate.net
The ionic radius of the samarium cation (Sm³⁺) is a critical factor in determining the crystal structure of Samarium(III) hydroxide. In the series of lanthanides, there is a general decrease in ionic radii with increasing atomic number, a phenomenon known as lanthanide contraction. vedantu.com This subtle variation in size influences coordination numbers and packing efficiencies, leading to different stable crystal structures across the series.
For Samarium(III) hydroxide, the specific size of the Sm³⁺ ion favors the formation of a hexagonal crystal phase. scielo.org.mxresearchgate.netresearchgate.net This structure is a common motif for hydroxides of the earlier, larger lanthanides. The quantified grain size for Sm(OH)₃ prepared by chemical bath deposition has been reported in the range of approximately 1.40 to 2.03 nm. scielo.org.mxresearchgate.net
Table 1: Crystallographic Data for Samarium(III) hydroxide This interactive table provides key crystallographic information for Samarium(III) hydroxide synthesized via chemical bath deposition.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Hexagonal | researchgate.net, scielo.org.mx, researchgate.net |
| Grain Size | ~1.40 - 2.03 nm | scielo.org.mx, researchgate.net |
Alongside ionic radius, electron affinity and hydration enthalpy are crucial thermodynamic parameters that affect the chemical kinetics of crystal growth. scielo.org.mxresearchgate.net Electron affinity relates to an ion's ability to accept electrons, while hydration enthalpy is the energy released upon hydration of a gaseous ion. Both are considered intrinsic properties that influence the behavior of the Sm³⁺ cation in the aqueous reaction medium during synthesis. scielo.org.mx
A comparative analysis of these parameters for different rare earth cations provides insight into why certain ions favor the formation of specific compounds (hydroxides, oxides, or hydroxycarbonates) under identical experimental conditions. scielo.org.mx The theoretical-experimental correlation suggests that these properties influence the capture of competing ions during the chemical thermodynamic processes of crystal growth. scielo.org.mx
Table 2: Physicochemical Properties of Samarium (Sm³⁺) and Other Select Rare Earth Cations This interactive table compares the ionic radii and electron affinity for several rare earth cations, highlighting the properties that influence their crystallization behavior.
| Cation | Ionic Radius (pm) | Electron Affinity (kJ/mol) |
|---|---|---|
| Ce³⁺ | 102 | 50 |
| Nd³⁺ | 98.3 | 50 |
| Sm³⁺ | 95.8 | 50 |
| Ho³⁺ | 90.1 | 50 |
Data sourced from Chávez Portillo et al. (2023) scielo.org.mx
Advanced Structural Characterization and Crystallography
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) serves as a fundamental tool for the detailed investigation of the crystalline structure of Samarium(III) hydroxide (B78521) hydrate (B1144303). This technique allows for the identification of its constituent phases, assessment of purity, and determination of key crystallographic parameters.
Phase Identification and Purity Assessment
XRD patterns of synthesized Samarium(III) hydroxide hydrate consistently reveal a hexagonal crystal structure. researchgate.netresearchgate.net The diffraction peaks observed in the patterns can be indexed to the hexagonal phase of Sm(OH)₃, confirming the successful synthesis of the desired compound. researchgate.netresearchgate.net The sharpness and intensity of these peaks are indicative of the degree of crystallinity, with sharper and stronger peaks suggesting a higher crystalline nature. researchgate.net The absence of significant impurity peaks in the XRD patterns is a crucial indicator of the purity of the synthesized material. researchgate.net Rietveld refinement of the XRD data can be employed for a more detailed phase analysis, allowing for the identification and quantification of any minor secondary phases that may be present. researchgate.net
Lattice Parameter Determination and Crystal System Analysis
The analysis of XRD patterns enables the precise determination of the lattice parameters of the hexagonal crystal system of this compound. The lattice constants, a and c, are calculated from the positions of the diffraction peaks. researchgate.net These parameters define the dimensions of the unit cell, the fundamental repeating unit of the crystal lattice. The hexagonal crystal system is a common structure for rare-earth hydroxides. researchgate.net
Table 1: Representative Lattice Parameters for Hexagonal Samarium(III) Hydroxide
| Parameter | Value (Å) | Source |
|---|---|---|
| a | Varies with synthesis conditions | researchgate.net |
| c | Varies with synthesis conditions | researchgate.net |
Note: The exact values of the lattice parameters can be influenced by factors such as synthesis method and the presence of dopants.
Crystallite Size Calculation and Microstrain Analysis
The broadening of XRD peaks provides valuable information about the microstructure of the material, specifically the crystallite size and the presence of microstrain. The average crystallite size can be estimated using the Scherrer equation:
D = Kλ / (β cosθ)
Where:
D is the average crystallite size.
K is the Scherrer constant (typically ~0.9). youtube.com
λ is the wavelength of the X-ray radiation used. youtube.com
β is the full width at half maximum (FWHM) of the diffraction peak in radians. youtube.com
θ is the Bragg angle. youtube.com
Studies have reported crystallite sizes for Samarium(III) hydroxide in the nanometer range, with values varying depending on the synthesis conditions. researchgate.net For instance, one study reported a quantified grain size of approximately 1.40 - 2.03 nm. researchgate.net
Table 2: Factors Influencing Crystallite Size and Microstrain
| Factor | Effect on Crystallite Size | Effect on Microstrain | Source |
|---|---|---|---|
| Synthesis Temperature | Can influence crystal growth and size | Can affect lattice defects | researchgate.net |
| Surfactant Addition | Can tune grain size | Can induce surface modifications | researchgate.net |
| Aging Time | Longer times can lead to higher crystallinity and larger size | May reduce strain through annealing effects | researchgate.net |
This table provides a general overview of the expected trends.
Quantitative Phase Analysis of Hexagonal Phases
In samples where multiple hexagonal phases or a mixture of crystalline and amorphous phases may be present, quantitative phase analysis (QPA) using XRD data is essential. The Rietveld method is a powerful QPA technique that involves fitting a calculated XRD pattern to the experimental data. researchgate.net This method allows for the determination of the weight fraction of each crystalline phase present in the mixture. For this compound, this can be crucial for assessing the purity and ensuring the material consists predominantly of the desired hexagonal Sm(OH)₃ phase. researchgate.net
Electron Microscopy for Morphological and Nanostructural Elucidation
Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and nanostructure of this compound, complementing the structural information obtained from XRD.
Transmission Electron Microscopy (TEM) for Nanostructure Imaging
TEM analysis has been instrumental in revealing the nanoscale morphology of this compound. Studies have shown that this compound can be synthesized in various nanostructured forms, including nanorods and disc-like nanocrystals. researchgate.netresearchgate.net The dimensions of these nanostructures can be precisely measured from TEM images. For example, nanorods with average diameters and lengths in the nanometer scale have been reported. researchgate.net High-resolution TEM (HRTEM) can provide even greater detail, allowing for the visualization of the crystal lattice fringes, which confirms the high crystallinity of the material. researchgate.net The selected area electron diffraction (SAED) patterns obtained from TEM can further confirm the hexagonal crystal structure identified by XRD. researchgate.net The morphology of the nanocrystals can be influenced by synthesis parameters such as the type of surfactant used. researchgate.net For instance, the use of oleic acid as a surfactant has been shown to tune the morphology from rod-like to disc-like structures. researchgate.net
Table 3: Observed Nanostructures of this compound
| Nanostructure | Typical Dimensions | Synthesis Method | Source |
|---|---|---|---|
| Nanorods | Diameter: ~7 nm, Length: ~160 nm | Hydrothermal | researchgate.net |
| Nanoroll sticks | - | Hydrothermal | researchgate.net |
| Disc-like nanocrystals | - | Hydrothermal with oleic acid | researchgate.net |
Dimensions and morphologies are highly dependent on the specific synthesis conditions.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a critical tool for examining the surface topography and morphology of Samarium(III) hydroxide. Studies utilizing SEM have revealed that the morphology of Sm(OH)₃ can be controlled and varied based on the synthesis methodology.
Hydrothermal synthesis processes have successfully produced Sm(OH)₃ nanoparticles with a roughly spherical morphology. arxiv.orgduke.edu In some instances, these spherical particles show a tendency to aggregate, forming larger clusters. arxiv.org Other research has reported the formation of "nanoroll sticks" when synthesized via a hydrothermal method. crystallography.netresearchgate.net Furthermore, when samarium is doped into a hydroxyapatite (B223615) matrix, the resulting nanoparticles have been observed to have a slightly ellipsoidal shape. researchgate.net These variations highlight the influence of the chemical environment on the final particle shape.
High-Resolution Imaging of Nanoparticles, Nanorods, and Other Architectures
High-resolution transmission electron microscopy (HRTEM) provides deeper insight into the specific shapes and crystalline nature of Sm(OH)₃ at the nanoscale. A diverse range of nano-architectures has been synthesized, with their dimensions being tunable through precise control of reaction conditions.
Syntheses have yielded nanorods, nanobundles, nanosheets, and nanodiscs. crystallography.netmdpi.com For instance, Sm(OH)₃ nanorods synthesized without surfactants have an average length of approximately 160 nm and a width of about 20 nm. mdpi.com Other precipitation methods have produced nanorods with diameters of 10–150 nm and lengths of 30–600 nm. crystallography.net The use of surfactants during synthesis has a profound effect on the resulting architecture. The addition of oleic acid, for example, can systematically transform the morphology from nanorods to nanosheets and eventually to nanodiscs as its concentration increases. mdpi.com
The table below summarizes the morphological evolution of Sm(OH)₃ nanocrystals with the addition of oleic acid (OA) during hydrothermal synthesis. mdpi.com
| Oleic Acid (OA) Volume | Resulting Morphology | Average Dimensions | Crystallinity |
|---|---|---|---|
| 0 mL | Nanorods | ~160 nm length, ~20 nm width | High (single-crystal like) |
| 0.1 mL | Shorter Nanorods & some Nanosheets | 80–100 nm length | Polycrystalline domains appear |
| 0.3 mL | Nanosheets | ~200 nm length | Polycrystalline |
| 1.0 mL | Nanodiscs | ~200 nm diameter | Polycrystalline |
Crystallographic Investigations
Crystallographic studies are essential for determining the atomic arrangement within a material, which governs many of its fundamental properties. For Samarium(III) hydroxide, X-ray diffraction (XRD) is the primary technique used for these investigations.
Determination of Crystal Phase and Symmetry (e.g., Hexagonal Phase, Tetragonal, Cubic)
Multiple independent studies have consistently identified the crystal structure of hydrothermally synthesized Samarium(III) hydroxide. arxiv.orgduke.edu XRD analysis confirms that Sm(OH)₃ crystallizes in a hexagonal phase. arxiv.orgcrystallography.netresearchgate.netmdpi.com The diffraction patterns of synthesized samples match the standard data for pure hexagonal Sm(OH)₃, such as that found in the Joint Committee on Powder Diffraction Standards (JCPDS) file number 06-0117, confirming the phase purity of the material. mdpi.com
Space Group Analysis and Unit Cell Parameters
Further analysis of the hexagonal crystal structure of Samarium(III) hydroxide has identified its specific space group and unit cell dimensions. The structure belongs to the P 6₃/m space group, which is number 176 in the International Tables for Crystallography. This space group is characterized by a 6-fold screw axis perpendicular to a mirror plane.
Crystallographic data for Sm(OH)₃ have been precisely determined and are summarized in the table below.
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Crystal System | Hexagonal | crystallography.netmdpi.com |
| Space Group (Hermann-Mauguin) | P 6₃/m | crystallography.net |
| Space Group Number | 176 | crystallography.net |
| Unit Cell Parameter (a) | 6.368 Å | crystallography.net |
| Unit Cell Parameter (b) | 6.368 Å | crystallography.net |
| Unit Cell Parameter (c) | 3.683 Å | crystallography.net |
| Interaxial Angle (α) | 90° | crystallography.net |
| Interaxial Angle (β) | 90° | crystallography.net |
| Interaxial Angle (γ) | 120° | crystallography.net |
Dislocation Density Analysis in Nanocrystals
Dislocation density is a measure of the number of dislocations in a unit volume of a crystalline material and is a key parameter for evaluating crystal quality. This analysis is typically performed using techniques such as high-resolution X-ray diffraction (HR-XRD) peak profile analysis. colab.ws While these methods are established for characterizing materials like GaN and CdSe nanocrystals, specific studies reporting the quantitative dislocation density in Samarium(III) hydroxide nanocrystals are not widely available in the reviewed scientific literature. colab.ws Such an analysis would be valuable for understanding the strain and defects within Sm(OH)₃ nanostructures.
Structural Correlations with Synthesis Conditions and Doping
A strong correlation exists between the synthesis conditions and the resulting crystal structure and morphology of Samarium(III) hydroxide. The choice of precursors, precipitating agents, and surfactants can be used to tailor the final architecture of the nanocrystals. crystallography.netmdpi.com
The use of a surfactant like oleic acid during hydrothermal synthesis provides a clear example of this structural control. mdpi.com Without any surfactant, highly crystalline, single-crystal-like nanorods are formed. mdpi.com As the concentration of oleic acid is increased, the morphology transitions first to shorter nanorods and then to nanosheets, and finally to nanodiscs. mdpi.com This morphological change is accompanied by a decrease in crystallinity, with the nanodiscs exhibiting typical polycrystalline diffraction rings. mdpi.com This demonstrates that the surfactant modifies the crystal growth mechanism, leading to different final structures. Similarly, parameters such as aging time and the type of precipitation agent used are also known to influence the formation and dimensions of nanorods and nanobundles. crystallography.net
Doping can also influence structure. For example, when Sm³⁺ ions are incorporated into a hydroxyapatite lattice, they can be uniformly distributed throughout the structure, creating a doped material that maintains a nanometric, ellipsoidal morphology. researchgate.net
Spectroscopic Probes of Electronic Structure and Bonding
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
XPS analysis is instrumental in confirming the elemental makeup of samarium(III) hydroxide (B78521) and determining the oxidation state of samarium. The high-resolution XPS spectrum of the Sm 3d region typically shows doublet peaks corresponding to the 3d₅/₂ and 3d₃/₂ spin-orbit components. For samarium compounds, these spectra can reveal the presence of both Sm³⁺ and Sm²⁺ species. researchgate.net In materials where both oxidation states coexist, the Sm 3d₅/₂ peak can be deconvoluted into multiple components. For instance, in certain samarium-doped nanoparticles, the component at a binding energy of approximately 1083.6 eV is attributed to the Sm³⁺ state, while a signal around 1087 eV can indicate the Sm²⁺ state. nih.gov The presence of Sm²⁺ alongside the predominant Sm³⁺ can be indicative of specific synthesis conditions or the formation of oxygen vacancies. acs.orgacs.org
In studies on samarium-containing systems, shifts in binding energy can clearly distinguish between different oxidation states. nsf.gov For example, analysis of samarium deposits has shown that metallic samarium (Sm⁰) appears at a lower binding energy (~1081 eV) compared to its oxidized form (~1083 eV). researchgate.net The O 1s spectrum is also crucial, with a significant peak attributable to hydroxide (OH) groups confirming the nature of the compound. researchgate.net The relative area of the Sm²⁺ and Sm³⁺ peaks in the deconvoluted spectrum can be used to calculate the Sm²⁺/(Sm²⁺+Sm³⁺) ratio, providing a quantitative measure of the mixed-valence state on the material's surface. acs.org
Table 1: Representative XPS Binding Energies for Samarium and Oxygen Species
| Element | Orbital | Species | Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Samarium | 3d₅/₂ | Sm³⁺ | ~1083.6 | nih.gov |
| Samarium | 3d₅/₂ | Sm²⁺ | ~1087 | nih.gov |
| Samarium | 3d | Sm³⁺ | 1082.49 - 1109.59 | researchgate.net |
| Oxygen | 1s | Lattice Oxygen (O²⁻) | ~528.4 - 529.9 | researchgate.netacs.org |
| Oxygen | 1s | Hydroxide (OH⁻) / Surface Oxygen Vacancies | ~531.1 - 531.6 | researchgate.netacs.org |
| Oxygen | 1s | Chemisorbed/Adsorbed Oxygen/Water | ~532.2 - 534.3 | researchgate.netacs.org |
XPS is a powerful tool for elucidating the surface defect structure, particularly concerning oxygen vacancies. The O 1s spectrum of metal oxides and hydroxides can be deconvoluted into multiple peaks that correspond to different oxygen species. mdpi.com Typically, the peak at the lowest binding energy (around 528-530 eV) is assigned to lattice oxygen (O²⁻). researchgate.netacs.org A second peak, appearing at an intermediate binding energy (around 531-532 eV), is often attributed to oxygen ions in oxygen-deficient regions, which are associated with surface oxygen vacancies, or to surface hydroxide (OH) groups. researchgate.netacs.orgmdpi.com A third peak at higher binding energies (around 532-534 eV) is generally related to chemisorbed or dissociated oxygen and adsorbed water molecules on the surface. researchgate.netacs.org
The formation of oxygen vacancies is closely linked to the redox couple of Sm³⁺/Sm²⁺. acs.orgacs.org An increase in the proportion of Sm²⁺ is often correlated with a higher concentration of oxygen vacancies, which are created to maintain charge neutrality in the lattice. acs.org Therefore, by analyzing the variations in the Sm 3d and O 1s spectra, particularly the relative intensities of the different oxygen species and the Sm²⁺/Sm³⁺ ratio, one can gain significant insight into the surface defect chemistry of samarium(III) hydroxide hydrate (B1144303). acs.orgacs.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules and crystal lattices, providing a fingerprint for chemical bonds and structural arrangements.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and characterize the chemical bonding within samarium(III) hydroxide hydrate. The FTIR spectrum of a hydrated metal hydroxide is typically characterized by distinct absorption bands. researchgate.net
A broad absorption band is commonly observed in the high-frequency region, from approximately 3000 to 3600 cm⁻¹, which corresponds to the O-H stretching vibrations (ν(OH)) of the hydroxide groups and the water of hydration. acs.org The presence of a sharp peak around 3609 cm⁻¹ in analogous lanthanide hydroxides like La(OH)₃ is specifically attributed to the stretching vibrations of the O-H bonds within the hydroxide groups of the crystal lattice. researchgate.net Bending modes of molecular water (δ(H₂O)) typically appear around 1600-1650 cm⁻¹. researchgate.net
In the lower frequency region, vibrations involving the metal-oxygen bond can be observed. For instance, in iron(III) hydroxide, the Fe-OH stretching vibration has been identified around 1087-1100 cm⁻¹. researchgate.net Additionally, bending vibrations of the M-O-H group are expected at lower wavenumbers. researchgate.net The investigation of samarium(III) sulphate hydrates via thermal analysis coupled with FTIR has also been used to study the dehydration process, tracking the loss of water molecules. nih.gov
Table 2: Typical FTIR Absorption Bands for Metal Hydroxides
| Wavenumber (cm⁻¹) | Vibrational Mode | Compound Analogue | Reference |
|---|---|---|---|
| ~3609 | O-H Stretching (in lattice) | La(OH)₃ | researchgate.net |
| 3030 - 3600 | O-H Stretching (H-bonded OH, H₂O) | Rare-Earth Clusters | acs.org |
| ~1600 | H-O-H Bending (Adsorbed H₂O) | La(OH)₃ | researchgate.net |
| 1320 - 1341 | O-H Bending | Rare-Earth Clusters | acs.org |
| ~1100 | M-OH Stretching | Fe(OH)₃ | researchgate.net |
| ~880 | M-OH Bending | Fe(OH)₃ | researchgate.net |
Raman spectroscopy is complementary to FTIR and is particularly effective for studying the low-frequency lattice vibrations (phonons) of solid-state materials. ias.ac.in This technique provides insights into the crystal structure and its symmetry. optica.org For crystalline hydroxides, Raman spectra reveal distinct peaks corresponding to translational and librational modes of the hydroxide ions and water molecules, as well as internal stretching and bending vibrations of the Sm-O-H framework. ias.ac.in
In studies of other crystalline materials, micro-Raman spectroscopy has been used to visualize lattice vibrations and investigate strain and crystalline damage. optica.orgcolumbia.edu The positions, intensities, and widths of the Raman peaks are sensitive to the local crystalline environment, including bond lengths and angles. nih.gov For this compound, one would expect to observe Raman-active modes corresponding to Sm-O stretching and O-Sm-O bending, providing information on the coordination of the samarium ion and the structure of the crystal lattice.
Photoluminescence (PL) Spectroscopy and Photophysics
Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure and optical properties of materials. For compounds containing Sm³⁺ ions, PL spectra exhibit sharp emission lines characteristic of intra-4f electronic transitions.
The photoluminescence of Sm³⁺-containing materials typically arises from transitions from the excited ⁴G₅/₂ energy level to lower-lying ⁶Hₙ (where J = 5/2, 7/2, 9/2, 11/2) multiplets. researchgate.net This results in a series of emission peaks in the visible region, primarily in the orange-red part of the spectrum. researchgate.netscirp.org The most intense emission is often the ⁴G₅/₂ → ⁶H₉/₂ transition, which appears around 648 nm. researchgate.net The exact positions and relative intensities of these emission peaks are sensitive to the local crystal field and symmetry around the Sm³⁺ ion. scirp.org A distorted local crystal symmetry with low symmetry around the doped Sm³⁺ ion is often a key factor for achieving intense PL emission, as it relaxes the parity selection rules for f-f transitions. scirp.org
Table 3: Characteristic Photoluminescence Emission Peaks of Sm³⁺
| Transition | Wavelength (nm) | Color | Reference |
|---|---|---|---|
| ⁴G₅/₂ → ⁶H₅/₂ | ~566 | Orange | researchgate.net |
| ⁴G₅/₂ → ⁶H₇/₂ | ~601 | Orange-Red | researchgate.net |
| ⁴G₅/₂ → ⁶H₉/₂ | ~648 | Red | researchgate.net |
| ⁴G₅/₂ → ⁶H₁₁/₂ | ~707 | Red | researchgate.net |
Electronic Transitions of Sm(III) Ions in Hydroxide Systems
The electronic transitions of the samarium(III) ion, a 4f⁵ system, are numerous and complex, appearing in both the visible and infrared regions of the electromagnetic spectrum. nih.gov These transitions occur between the ground state multiplet, ⁶H₅/₂, and various excited state multiplets. In a hydroxide or aqueous environment, these transitions are "forbidden" by the Laporte rule, yet they occur with low probability, giving rise to characteristic sharp absorption and emission lines. nih.gov The hydroxide ligands create a crystal field that splits the degenerate energy levels of the free ion, but the effect is a small perturbation on the dominant spin-orbit coupling.
The absorption spectrum of Sm(III) in aqueous solution, which serves as a model for the hydroxide hydrate system, shows a multitude of transitions. chemrxiv.org The key absorption bands arise from the excitation of an electron from the ⁶H₅/₂ ground state to various excited states.
Table 1: Selected Electronic Transitions for Sm(III) in an Aqueous System Data sourced from studies of samarium(III) solvates and compared to established values. chemrxiv.org
| Transition (from ⁶H₅/₂) | Energy (cm⁻¹) in D₂O |
| ⁶F₁/₂ | 6390 |
| ⁶F₃/₂ | 7190 |
| ⁶F₅/₂ | 8200 |
| ⁶F₇/₂ | 9190 |
| ⁶F₉/₂ | 10200 |
| ⁶F₁₁/₂ | 11110 |
| ⁴G₅/₂ | 24810 |
Energy Level Diagrams and Luminescence Emission Analysis
Upon excitation, the Sm(III) ion relaxes non-radiatively to the lowest-lying excited state of the ⁴G₅/₂ term, from which luminescence occurs. The emission spectrum is dominated by transitions from this ⁴G₅/₂ level to lower-lying ⁶Hⱼ and ⁶Fⱼ multiplets. researchgate.netresearchgate.net In hydroxide-containing systems, the most prominent emissions are typically observed in the orange-red region of the visible spectrum.
The primary emission bands correspond to the following transitions:
⁴G₅/₂ → ⁶H₅/₂
⁴G₅/₂ → ⁶H₇/₂ (often the most intense, reddish-orange emission) researchgate.net
⁴G₅/₂ → ⁶H₉/₂ (hyperintense and sensitive to the ligand environment) researchgate.net
⁴G₅/₂ → ⁶H₁₁/₂
Table 2: Major Luminescence Emission Bands of Sm(III) Data compiled from studies of various Sm(III)-doped materials and complexes. researchgate.netresearchgate.net
| Transition | Approximate Wavelength (nm) | Region |
| ⁴G₅/₂ → ⁶H₅/₂ | 562 - 565 | Green-Orange |
| ⁴G₅/₂ → ⁶H₇/₂ | 599 - 607 | Orange-Red |
| ⁴G₅/₂ → ⁶H₉/₂ | 646 - 648 | Red |
| ⁴G₅/₂ → ⁶H₁₁/₂ | ~708 | Red |
The relative intensities of these emission peaks, particularly the ratio of the electric dipole (ED) allowed ⁴G₅/₂ → ⁶H₉/₂ transition to the magnetic dipole (MD) allowed ⁴G₅/₂ → ⁶H₅/₂ transition, are highly sensitive to the local symmetry of the Sm(III) ion. A lower symmetry environment, as would be expected in an amorphous or polycrystalline hydroxide hydrate, leads to an enhancement of the hypersensitive ED transition.
Intra-ion and Inter-ion Energy Transfer Mechanisms
Energy transfer processes are crucial in determining the luminescence efficiency of Sm(III) systems. In this compound, energy transfer can occur via several mechanisms.
Intra-ion Relaxation : Following absorption of a photon and excitation to a higher energy level, the Sm(III) ion rapidly undergoes non-radiative relaxation down to the emissive ⁴G₅/₂ state. This process is extremely efficient and occurs via multi-phonon emission, where the energy gap is bridged by vibrational quanta of the surrounding hydroxide (O-H) groups.
Inter-ion Energy Transfer (Cross-Relaxation) : At higher concentrations of Sm(III) ions, the distance between neighboring ions decreases, enabling energy transfer between them. An excited Sm(III) ion can transfer part of its energy to a nearby ground-state ion, promoting it to an intermediate excited state while the original ion de-excites to a lower level. This process, known as cross-relaxation, is a major pathway for luminescence quenching. For Sm(III), possible cross-relaxation channels can depopulate the emissive ⁴G₅/₂ level, reducing quantum yield.
Energy Migration : An excited state can migrate from one Sm(III) ion to another through a series of resonant energy transfers. This migration allows the excitation to travel through the material until it reaches a quenching site, such as a defect or a surface, where the energy is lost non-radiatively. nih.gov
In systems where an organic ligand is present, an "antenna effect" can occur, where the ligand absorbs energy and efficiently transfers it to the central Sm(III) ion, a mechanism explored in complex design. psu.edu However, in a pure hydroxide hydrate, direct excitation of the ion is the primary mechanism.
Influence of Dopant Concentration on Luminescence Quenching
When Sm(III) is doped into a host lattice, its concentration profoundly impacts the luminescence intensity due to quenching effects. scirp.org While initially, increasing the concentration of Sm(III) ions leads to stronger absorption and emission, a critical concentration is eventually reached beyond which the luminescence intensity decreases sharply. This phenomenon is known as concentration quenching.
The primary mechanisms for concentration quenching in lanthanide-doped materials are:
Cross-Relaxation : As described above, the probability of inter-ionic cross-relaxation increases significantly as the average distance between Sm(III) ions decreases with higher concentration.
Energy Migration to Quenching Sites : At high dopant concentrations, the efficient migration of excitation energy between adjacent Sm(III) ions becomes highly probable. nih.gov This allows the energy to find and be extinguished by quenching centers, such as surface defects or impurity ions. Research suggests that energy migration to the surface is a major quenching process, especially in nanomaterials. nih.gov
Studies on various Sm-doped phosphors consistently show a decrease in luminescence intensity and lifetime beyond an optimal dopant concentration, typically a few mole percent, confirming the dominance of concentration-quenching effects. scirp.org
X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool for probing the local atomic and electronic structure around a specific atom. sigray.comyoutube.com It does not require long-range crystalline order, making it ideal for studying materials like this compound. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination symmetry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on bond lengths and coordination numbers. sigray.comaps.org
Local Coordination Environment of Samarium Ions
In Samarium(III) hydroxide (Sm(OH)₃), the samarium ion is in a +3 oxidation state. researchgate.net EXAFS analysis of related lanthanide systems, such as Sm(III) aqua ions, indicates that the Sm³⁺ ion is typically surrounded by a coordination sphere of oxygen atoms from water or hydroxide ligands. researchgate.net The coordination number for lanthanide ions in aqueous environments is often high, typically 8 or 9. In the hexagonal crystal structure of Sm(OH)₃, each Sm³⁺ ion is coordinated to nine hydroxide ions. researchgate.net XAS can confirm this local structure by analyzing the oscillations in the EXAFS region, which correspond to the scattering of photoelectrons off these neighboring oxygen atoms, allowing for the determination of Sm-O bond distances and the number of nearest neighbors. sigray.com
Electron Localization in Sm 5d Orbitals
While the luminescence properties of Sm(III) are dominated by 4f-4f transitions, the 5d orbitals also play a critical role in bonding and electronic structure. XAS studies on Sm(OH)₃ nanocrystals have revealed a correlation between the material's morphology and the localization of electrons in the Sm 5d orbitals. researchgate.net Changes in the local coordination environment, induced for instance by surfactants during synthesis, can alter the degree of hybridization between the Sm 5d orbitals and the orbitals of the surrounding oxygen atoms. This change in electron localization within the 5d orbitals has been linked to the emergence of magnetic properties in Sm(OH)₃ nanocrystals. researchgate.net Furthermore, theoretical and experimental work on other samarium compounds shows that the 5d orbitals can be directly involved in covalent bonding interactions, particularly with reducible ligands. nih.gov
Theoretical and Computational Chemistry Studies
First-Principles Calculations (e.g., DFT) for Electronic and Geometric Structure
First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic and geometric structure of samarium(III) hydroxide (B78521) researchgate.netaps.org. These calculations solve the quantum mechanical equations governing the electrons in the material to predict its properties from fundamental principles.
DFT can be used to optimize the crystal structure of Sm(OH)₃, predicting lattice parameters and atomic positions that can be compared with experimental data from techniques like X-ray diffraction. For instance, calculations can determine the bond lengths between samarium and oxygen atoms and the O-H bond lengths within the hydroxide groups. These calculations also reveal the electronic band structure and density of states (DOS), which are crucial for understanding the material's electronic properties, such as its conductivity and optical absorption. Theoretical studies have shown that the choice of exchange-correlation functional within DFT can significantly impact the predicted electronic and geometric properties of materials containing transition metals or lanthanides arxiv.org.
Table 1: Predicted Geometric Parameters for Hexagonal Sm(OH)₃ from DFT Calculations
| Parameter | Predicted Value |
| Lattice Constant (a) | ~6.4 Å |
| Lattice Constant (c) | ~3.7 Å |
| Sm-O Bond Length | ~2.5 Å |
| O-H Bond Length | ~0.98 Å |
Note: The values in this table are illustrative and based on typical lanthanide hydroxide structures. Actual calculated values may vary depending on the specific computational methods and exchange-correlation functional used.
Modeling of Crystal Field Splitting and Electronic Transitions
The partially filled 4f orbitals of the samarium(III) ion are responsible for its unique optical and magnetic properties. When the Sm³⁺ ion is situated within the crystal lattice of the hydroxide, the surrounding hydroxide ions create an electrostatic field known as the crystal field. This field lifts the degeneracy of the 4f electronic energy levels, a phenomenon called crystal field splitting nih.gov.
Computational models can be employed to calculate the crystal field parameters and predict the splitting of the Sm³⁺ energy levels. This allows for the interpretation of experimental absorption and emission spectra. The transitions between these split electronic levels correspond to the absorption and emission of light at specific wavelengths, which are characteristic of the material. By modeling these transitions, researchers can understand the origin of the sharp peaks observed in the optical spectra of samarium-containing compounds nih.gov.
Simulation of Surface Stability and Divalent Samarium States
Computational simulations are crucial for investigating the surface properties of samarium(III) hydroxide. The stability of different crystal facets can be calculated to predict the equilibrium morphology of Sm(OH)₃ nanocrystals. First-principles calculations can be used to determine the surface energies of various crystallographic planes, with lower energy surfaces being more stable and thus more likely to be expressed in the final crystal shape rsc.org.
Furthermore, theoretical studies can explore the possibility of changes in the oxidation state of samarium at the surface. While samarium is typically in the +3 oxidation state in the bulk hydroxide, the surface environment can sometimes stabilize a divalent (Sm²⁺) state aps.orgosti.gov. This has been observed in metallic samarium, where the surface layer exhibits a significant divalent component aps.orgosti.gov. Computational models can investigate the electronic structure of the Sm(OH)₃ surface to determine if similar valence transitions are energetically favorable. The presence of divalent samarium could significantly alter the surface reactivity and catalytic properties of the material nih.govresearchgate.netiaea.org.
Prediction of Spectroscopic Signatures
Theoretical calculations can predict various spectroscopic signatures of samarium(III) hydroxide hydrate (B1144303), which can then be compared with experimental results for validation. For example, DFT calculations can be used to compute the vibrational frequencies corresponding to the stretching and bending modes of the O-H and Sm-O bonds. These predicted frequencies can be correlated with peaks in experimental infrared (IR) and Raman spectra researchgate.net.
Similarly, by calculating the electronic structure and crystal field splitting as mentioned earlier, theoretical models can predict the positions and intensities of peaks in the UV-visible and photoluminescence spectra. The Judd-Ofelt theory, often used in conjunction with computational data, can be applied to analyze the intensities of f-f electronic transitions in lanthanide ions like Sm³⁺ researchgate.net. Discrepancies between predicted and experimental spectra can provide valuable insights into the material's structure, bonding, and local environment.
Theoretical-Experimental Correlation in Structural and Growth Studies
A powerful approach in materials science is to combine theoretical calculations with experimental investigations to gain a comprehensive understanding of a material's properties and behavior. In the context of samarium(III) hydroxide hydrate, theoretical predictions of its structure can be directly compared with experimental data from X-ray diffraction (XRD) and transmission electron microscopy (TEM) researchgate.netresearchgate.net. For instance, calculated XRD patterns can be matched with experimental diffractograms to confirm the crystal structure and phase purity of synthesized nanoparticles researchgate.net.
Furthermore, computational modeling can shed light on the crystal growth mechanisms. By simulating the attachment of precursor species to different crystal surfaces, researchers can understand how factors like pH, temperature, and the presence of surfactants influence the final morphology of the Sm(OH)₃ nanocrystals nih.govnih.govmdpi.com. This synergy between theory and experiment is crucial for designing and synthesizing materials with desired shapes and properties for specific applications. For example, understanding how oleic acid modifies the surface and influences the growth of Sm(OH)₃ nanocrystals has been aided by correlating experimental observations with changes in the electronic structure, which can be modeled theoretically researchgate.net.
Reactivity and Thermal Transformation Mechanisms
Thermal Decomposition Pathways and Products
The thermal decomposition of samarium(III) hydroxide (B78521), Sm(OH)₃, is a multi-step process primarily involving dehydration and structural rearrangement to form the thermodynamically stable samarium(III) oxide (Sm₂O₃).
The thermal treatment of samarium(III) hydroxide initiates a sequential loss of water molecules. The process does not occur in a single step but proceeds through the formation of an intermediate compound. The initial stage of decomposition involves the partial dehydroxylation of samarium(III) hydroxide to form samarium oxyhydroxide (SmO(OH)). wikipedia.org This first dehydration step can be represented by the following chemical equation:
Sm(OH)₃ → SmO(OH) + H₂O
This transformation marks the first significant mass loss observed during thermal analysis. Further heating leads to the decomposition of the samarium oxyhydroxide intermediate, releasing the remaining water molecule to yield the final oxide product. This two-stage dehydration is a common characteristic among rare-earth hydroxides. researchgate.net
When considering the thermal decomposition of samarium(III) hydroxide, the primary intermediate species is samarium oxyhydroxide (SmO(OH)). wikipedia.org It is crucial to distinguish this pathway from the pyrolysis of other samarium precursors, such as samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O). The thermal decomposition of samarium nitrate involves a more complex series of reactions where intermediate oxonitrates are indeed formed. However, these species are not part of the decomposition pathway of pure samarium(III) hydroxide.
2SmO(OH) → Sm₂O₃ + H₂O
2Sm(OH)₃ → Sm₂O₃ + 3H₂O
Kinetic and Thermodynamic Analysis of Thermal Processes
The study of the kinetics and thermodynamics of the decomposition of samarium(III) hydroxide provides valuable insights into the reaction mechanisms and energy requirements of the process. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in this characterization.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. iitk.ac.in For samarium(III) hydroxide, a TGA curve would exhibit two distinct weight loss stages, corresponding to the two-step dehydration process. The first weight loss corresponds to the formation of SmO(OH) from Sm(OH)₃, and the second, subsequent weight loss is due to the conversion of SmO(OH) to Sm₂O₃. wikipedia.org
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in The decomposition of samarium(III) hydroxide involves endothermic processes, as energy is required to break the chemical bonds and release water molecules. A DSC curve run simultaneously with TGA would show endothermic peaks corresponding to each of the distinct weight loss steps observed in the TGA data. iitk.ac.in
Table 1: Expected Thermal Events in the Decomposition of Sm(OH)₃ This is an interactive data table. Users can sort and filter the data.
| Decomposition Step | Reaction | Expected TGA Result | Expected DSC Result |
|---|---|---|---|
| 1 | Sm(OH)₃ → SmO(OH) + H₂O | Initial weight loss | Endothermic peak |
| 2 | 2SmO(OH) → Sm₂O₃ + H₂O | Second weight loss | Endothermic peak |
The activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required to initiate a chemical reaction. For solid-state decomposition reactions, the activation energy can be determined from TGA data collected at multiple heating rates using model-free isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods. researchgate.netresearcher.life
While specific kinetic data for the thermal decomposition of samarium(III) hydroxide is not extensively detailed in the reviewed literature, studies on analogous rare-earth compounds provide insight into the expected values and methodologies. For instance, the activation energy for the decomposition of samarium(III) nitrate hexahydrate has been calculated. researchgate.net These studies fit thermogravimetric data into kinetic expressions to determine the apparent activation energy of the decomposition reaction. researchgate.net
Table 2: Activation Energy for Thermal Decomposition of Samarium(III) Nitrate Hexahydrate (Illustrative Example) This is an interactive data table. Users can sort and filter the data.
| Kinetic Model | Activation Energy (Ea) in kJ mol⁻¹ |
|---|---|
| Kissinger | 320.2 |
| Ozawa–Flynn–Wall | 348.56 |
| Coats-Redfern (for 2D diffusion mechanism) | 140.61 |
Data sourced from a study on Sm(NO₃)₃·6H₂O and is provided for illustrative purposes of the kinetic analysis of a related samarium compound. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Samarium(III) hydroxide | Sm(OH)₃ |
| Samarium(III) hydroxide hydrate (B1144303) | Sm(OH)₃·nH₂O |
| Samarium(III) oxide | Sm₂O₃ |
| Samarium oxyhydroxide | SmO(OH) |
| Samarium(III) nitrate hexahydrate | Sm(NO₃)₃·6H₂O |
Influence of Environmental Factors on Stability
The ambient environment plays a crucial role in the long-term stability of Samarium(III) hydroxide hydrate. Exposure to air, with its inherent humidity and constituent gases, can initiate chemical transformations that alter the compound's structure and purity.
Effects of Humidity and Air Exposure
This compound is known to be hygroscopic, readily absorbing moisture from the atmosphere. This interaction with water vapor can influence the degree of hydration and the crystalline structure of the compound. While specific kinetic studies on water absorption for this particular hydroxide are not extensively detailed in publicly available literature, the general behavior of rare earth hydroxides suggests that the water content can be variable depending on the ambient humidity.
Prolonged exposure to air also introduces the potential for reaction with atmospheric carbon dioxide. This interaction leads to the formation of samarium carbonate or samarium hydroxycarbonate. The reaction can be represented by the following general equations:
2Sm(OH)₃ + 3CO₂ → Sm₂(CO₃)₃ + 3H₂O
Sm(OH)₃ + CO₂ → Sm(OH)CO₃ + H₂O
This process is a common characteristic among lanthanide hydroxides. The formation of carbonate species on the surface of the hydroxide can passivate the material, potentially altering its reactivity in subsequent chemical processes. Over extended periods, significant conversion to the carbonate form can occur, especially if the material is stored without adequate protection from the air.
Evidence from thermogravimetric analysis (TGA) of mixed rare earth hydroxides containing samarium shows a progressive loss of mass attributed to the release of water vapor upon heating, a process that occurs from room temperature up to 500 °C researchgate.net. This indicates that the water in this compound is bound with varying strengths, likely a combination of adsorbed surface water and coordinated water of hydration. The interaction with atmospheric moisture can be significant enough that even samarium oxide (Sm₂O₃), a more stable compound, has been observed to slowly convert to samarium hydroxide over a period of years when exposed to humidity researchgate.net. This underscores the inherent tendency of samarium compounds to interact with atmospheric water.
The physical appearance of samarium compounds can also be altered by air exposure. For instance, samarium metal itself slowly oxidizes in air and, even when stored under mineral oil, can develop a grayish-yellow powder on its surface, which is an oxide-hydroxide mixture wikipedia.org. This observation further supports the reactivity of samarium-containing materials with atmospheric components.
To mitigate these effects and maintain the chemical integrity of this compound, it is imperative to store the compound in tightly sealed containers, preferably in a desiccated or inert atmosphere.
Advanced Functional Applications in Materials Science
Catalytic Science and Reaction Mechanisms
Samarium(III) hydroxide (B78521) hydrate (B1144303) serves as a critical starting material for synthesizing catalytically active samarium compounds, most notably samarium(III) oxide (Sm₂O₃). ontosight.aiwikipedia.org While samarium(III) hydroxide itself is not typically the primary catalyst, materials derived from it, particularly through thermal decomposition, exhibit significant activity in heterogeneous catalysis. ontosight.aiwikipedia.org The calcination of samarium(III) hydroxide at elevated temperatures yields samarium oxide nanostructures, such as nanorods or nanoparticles, which possess high surface areas and unique electronic properties beneficial for catalytic applications. researchgate.net For instance, three-dimensionally ordered macroporous (3DOM) samarium oxide, created using templates, shows enhanced surface area and light-absorption capabilities, making it a promising material for heterogeneous catalysis. researchgate.net
The catalytic activity of these derived materials is often linked to their structure and the presence of both Lewis and Brønsted acid sites. researchgate.net In reactions like the oxidation of nitrogen monoxide (NO) and soot, samarium modification of manganese-based oxides, prepared via co-precipitation from precursor salts, enhances redox properties and creates a high number of oxygen vacancies, boosting catalytic performance. mdpi.com The resulting mixed metal oxides function as robust heterogeneous catalysts. researchgate.netmdpi.com Research into samarium-exchanged heteropoly tungstates has also demonstrated their effectiveness as solid acid catalysts, where the activity is correlated to the Lewis and Brønsted acidity, which can be tuned by the samarium content. researchgate.net
Samarium(III) hydroxide hydrate is a key precursor in the synthesis of advanced samarium-based catalysts. samaterials.com Its primary role is to provide a reliable and controllable source of samarium ions for the formation of catalytically active materials, especially samarium(III) oxide (Sm₂O₃). ontosight.aiwikipedia.org Various synthesis methods utilize samarium(III) hydroxide or its in-situ formation to produce catalysts with specific morphologies and properties.
Hydrothermal methods can be used to synthesize hexagonal phase Sm(OH)₃ nanostructures, which are then converted to cubic phase Sm₂O₃ nanostructures by post-annealing treatment, preserving the morphology for catalytic use. researchgate.net Similarly, co-precipitation is a common technique where a samarium salt solution is treated with a base like ammonium (B1175870) hydroxide to precipitate Sm(OH)₃. This precipitate is then washed, dried, and calcined to yield Sm₂O₃ catalysts. mdpi.com This method is employed to create mixed oxide catalysts, such as Sm-Ce-MnOx, where the intimate mixing of precursors at the atomic level leads to enhanced catalytic properties in the final calcined material. mdpi.com The decomposition process from the hydroxide to the oxide is crucial for creating the desired active catalytic phases. wikipedia.org
Materials derived from samarium(III) hydroxide show significant catalytic activity in various organic synthesis reactions, with the Pechmann reaction for coumarin (B35378) synthesis being a well-documented example. rsc.orgnih.gov The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions to form a coumarin derivative. researchgate.net Samarium(III) oxide nanoparticles (Sm₂O₃NP), prepared photochemically or via calcination of the hydroxide precursor, have been shown to efficiently catalyze this reaction. rsc.orgnih.gov
The use of samarium-based catalysts often allows for milder reaction conditions compared to traditional strong acid catalysts. nih.gov For example, Sm₂O₃NP can catalyze the formation of coumarin 153 with high efficiency. rsc.orgnih.gov The catalytic system can operate under solvent-free conditions, which is environmentally advantageous. researchgate.nettsijournals.com A variety of substituted phenols and different β-ketoesters can be used, demonstrating the versatility of the protocol to produce a range of coumarin derivatives with good yields. tsijournals.com
| Phenol Substrate | β-Ketoester | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| m-Cresol | Ethyl acetoacetate | Sm(NO₃)₃·6H₂O | Solvent-free, 80°C | High Yield (Specific % not stated) | researchgate.net |
| Phenol | Ethyl acetoacetate | Starch Sulfuric Acid (Comparison) | 80°C, 20 min | 95% | tsijournals.com |
| Resorcinol | Ethyl acetoacetate | Starch Sulfuric Acid (Comparison) | 80°C, 15 min | 98% | tsijournals.com |
| 7-hydroxy-4-trifluoromethylcoumarin | Ethyl acetoacetate | Sm₂O₃NP | DMSO, elevated temperature | Quantitative | nih.gov |
| 1-Naphthol | Ethyl acetoacetate | Starch Sulfuric Acid (Comparison) | 80°C, 120 min | 90% | tsijournals.com |
Studies into the catalytic mechanisms of samarium-based catalysts have provided valuable insights. For the Pechmann reaction catalyzed by samarium oxide nanoparticles (Sm₂O₃NP), the process is not straightforwardly heterogeneous. rsc.org Research using Total Internal Reflection Fluorescence Microscopy (TIRFM) revealed a "semi-heterogeneous" catalytic system. rsc.orgnih.gov In this model, a polydisperse sample of Sm₂O₃NP releases a mobile population of smaller, colloidal nanoparticles into the reaction solution. rsc.org These smaller nanoparticles are the primary catalytically active species, and the catalysis occurs as a surface process on these mobile colloids, while the larger, settled particles act as a reservoir. rsc.org
The fundamental catalytic action in reactions like the Pechmann condensation relies on the acidic nature of the catalyst. tsijournals.com The reaction proceeds through trans-esterification, intramolecular hydroxyalkylation, and subsequent dehydration, all of which are acid-catalyzed steps. tsijournals.com Samarium-based solid acids, such as samarium-exchanged heteropoly tungstates, provide both Brønsted and Lewis acid sites that facilitate these transformations. researchgate.net The mechanism for more complex processes, like photocatalysis on palladium nanoparticles, highlights how catalyst surfaces can accelerate rate-determining steps, a principle that can be extended to samarium-based systems where surface interactions are key. nih.gov The ability to cycle between oxidation states, such as Sm(III) and Sm(II), is central to samarium's role in reductive catalysis, although this is more prominent in homogeneous systems, the principles of electron transfer are fundamental. nih.govoaepublish.comacs.org
Luminescent Materials and Photonic Applications
This compound is a precursor for introducing samarium(III) ions (Sm³⁺) into various host lattices to create phosphors. chemicalbook.com These materials are crucial for applications in lighting and display technologies due to the characteristic sharp, narrow-band emission of the Sm³⁺ ion. researchgate.netresearchgate.net The luminescence results from 4f-4f electronic transitions within the samarium ion, which are shielded from strong environmental interactions, leading to high color purity. researchgate.net The most prominent emission is typically a reddish-orange light, corresponding to the ⁴G₅/₂ → ⁶H₇/₂ transition. researchgate.netacs.org
| Host Material | Sm³⁺ Concentration (mol%) | Excitation Wavelength (nm) | Major Emission Peak (nm) | Quantum Yield (QY) | Reference |
|---|---|---|---|---|---|
| Hydroxyapatite (B223615) (HAp) | 0.05 | 405 | 600 | Not specified, but max emission at this concentration | acs.org |
| Ba₃Y(PO₄)₃ | 0.05 | 401 | ~600 | Not specified | researchgate.net |
| BaTiO₃ | Not specified | Not specified (Multiphoton) | 604 | Not specified | nih.gov |
| CaSrSiO₄ (co-doped with Ce³⁺, Na⁺) | 0.02 | Not specified (UV excitation) | ~600 | Not specified, but good thermal stability | rsc.org |
| 3,4,3-LI(1,2-HOPO) Ligand Complex | N/A (Complex) | 325 | Not specified | 0.41% (in aqueous solution) | acs.org |
Integration in Advanced Display Technologies (e.g., LED)
This compound serves as a critical precursor for producing samarium-based phosphors, which are integral to advanced display and lighting technologies. The trivalent samarium ion (Sm³⁺) is well-known for its characteristic sharp emission bands in the orange-red region of the visible spectrum, making it a valuable dopant for phosphors used in light-emitting diodes (LEDs). While not directly integrated as a hydroxide, it is the source of the Sm³⁺ ions that impart luminescent properties to various host materials.
For instance, orthosilicate (B98303) phosphors doped with Sm³⁺ are recognized for their desirable properties in lighting and display applications. rsc.org In one study, a white LED device was successfully fabricated using a CaSrSiO₄ phosphor co-doped with Ce³⁺ and Sm³⁺, demonstrating the viability of samarium-activated materials in solid-state lighting. rsc.org The device produced bright white light, underscoring the potential of samarium-based materials in creating high-quality illumination and display backlights. rsc.org The role of this compound is pivotal in these applications as a starting material for synthesizing the phosphors that enable these advanced optical functionalities. samaterials.comamericanelements.com
Doping Effects on Luminescence (e.g., in Hydroxyapatite, Lu₂SiO₅)
The luminescent properties of materials can be significantly enhanced and tailored by doping with samarium ions, often derived from this compound. The specific effects depend heavily on the host matrix.
Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂): When samarium ions (Sm³⁺) are incorporated into a hydroxyapatite (HAp) host, they typically substitute the Ca²⁺ ions. thermofisher.com This substitution results in strong, visible orange-light emission under excitation. The emission spectrum of Sm³⁺-doped HAp displays characteristic bands centered around 564, 600, 647, and 709 nm, which correspond to the ⁴G₅/₂ → ⁶Hₙ/₂ (where J = 5, 7, 9, 11) electronic transitions of the Sm³⁺ ion. thermofisher.com The most intense emission is typically the ⁴G₅/₂ → ⁶H₇/₂ transition at approximately 600 nm. thermofisher.com Research has shown that the intensity of this luminescence is dependent on the concentration of the Sm³⁺ dopant; however, beyond an optimal concentration, a decrease in luminescence occurs due to concentration quenching effects. thermofisher.com
Lutetium Orthosilicate (Lu₂SiO₅): Lutetium orthosilicate (LSO) and related compounds like lutetium-yttrium orthosilicate (LYSO) are prominent scintillator materials used in radiation detection and medical imaging due to their high density and light output. researchgate.netwikipedia.org While cerium is the most common dopant for these hosts, studies on other lanthanide dopants, including samarium, are crucial for developing new phosphor materials. In orthosilicate hosts like CaSrSiO₄, Sm³⁺ doping results in characteristic red emission. rsc.org The efficiency of this emission can be significantly enhanced through co-doping with another ion, such as Ce³⁺, which acts as a sensitizer, transferring energy to the Sm³⁺ ions and boosting their red luminescence. rsc.org This energy transfer mechanism is vital for creating highly efficient phosphors for specialized applications.
Tunable Emission Properties through Doping and Host Matrix Effects
The emission properties of samarium-doped materials are not fixed but can be precisely tuned by controlling the doping concentration and the nature of the host matrix.
Host Matrix Effects: The crystal structure and chemical environment of the host material significantly influence the luminescent behavior of the dopant ion. The local symmetry of the site where the Sm³⁺ ion resides affects the probabilities of electronic transitions and thus the relative intensities of the emission peaks. For instance, co-doping hydroxyapatite with strontium (Sr) alongside samarium can alter the crystal lattice and, consequently, the photoluminescence intensity. wikipedia.org Furthermore, energy transfer between different dopants within the same host offers another powerful method for tuning emission. In CaSrSiO₄, co-doping with Ce³⁺ and Sm³⁺ allows for the excitation of Ce³⁺ (the sensitizer) to efficiently transfer its energy to Sm³⁺ (the activator), resulting in an enhanced red emission from the samarium ions. rsc.org This demonstrates that the choice of both the host and any co-dopants provides a versatile toolkit for tailoring the final optical properties of the material.
Magnetic Materials Research
Recent research has unveiled intriguing magnetic properties in nanocrystals of samarium(III) hydroxide, demonstrating a strong link between the physical form of the nanocrystals and their magnetic behavior.
Correlation between Morphology and Magnetic Behavior
A direct correlation between the morphology of Sm(OH)₃ nanocrystals and their magnetic properties has been established. thermofisher.comsamaterials.com The emergence of weak ferromagnetism in disc-shaped nanocrystals, as opposed to the non-magnetic nature of rod-shaped nanocrystals, highlights this connection. thermofisher.comsamaterials.com This morphology-dependent magnetism is attributed to surface modifications induced by surfactants used during the synthesis process. thermofisher.comsamaterials.com The method of synthesis, such as a facile hydrothermal method assisted by oleic acid, allows for the tuning of the nanocrystal morphology, which in turn dictates the resulting magnetic behavior. thermofisher.comsamaterials.com
Below is a data table summarizing the relationship between the morphology and magnetic properties of Sm(OH)₃ nanocrystals based on research findings.
| Nanocrystal Morphology | Magnetic Property |
| Rod-like | Non-magnetic (Paramagnetic) thermofisher.comsamaterials.com |
| Disc-like | Weak Ferromagnetism thermofisher.comsamaterials.com |
Nanomaterial Engineering and Applications
The engineering of materials at the nanoscale has opened up new frontiers in materials science, with samarium(III) hydroxide emerging as a compound of significant interest. Its utility in the synthesis of sophisticated nanocrystal architectures and the ability to tune its properties through surface modifications make it a versatile precursor for advanced functional materials.
Synthesis of Quantum Dots and Nanocrystal Architectures
The synthesis of samarium(III) hydroxide nanocrystals with controlled morphology and size is a key area of research. These nanocrystals are not typically referred to as quantum dots in the literature, as the focus is more on their structural and magnetic properties rather than quantum confinement-induced excitonic effects. However, the precise control over their architecture is foundational to their application.
A prominent method for synthesizing Samarium(III) hydroxide (Sm(OH)₃) nanocrystals is the surfactant-assisted hydrothermal method. researchgate.net This technique allows for the creation of diverse morphologies by carefully controlling the reaction conditions. For instance, in a typical synthesis, an aqueous solution of samarium nitrate (B79036) hexahydrate is mixed with a surfactant, such as oleic acid. Sodium hydroxide solution is then added to precipitate the hydroxide, and the mixture is treated hydrothermally. researchgate.net
The morphology of the resulting Sm(OH)₃ nanocrystals is highly dependent on the concentration of the surfactant used. Research has demonstrated that in the absence of oleic acid, the hydrothermal process yields well-defined, rod-like Sm(OH)₃ nanocrystals. researchgate.net As oleic acid is introduced and its concentration increased, a morphological transition occurs, leading to the formation of disc-like nanocrystals. researchgate.net This method provides a straightforward pathway to tune the nanocrystal architecture, which in turn influences the material's properties. researchgate.net While hydrothermal and solvothermal methods are widely used for nanoparticle synthesis, achieving the monodispersity required for true quantum dots often necessitates techniques like hot-injection, which allows for rapid and uniform nucleation. nih.gov
Table 1: Influence of Oleic Acid on Sm(OH)₃ Nanocrystal Morphology
| Oleic Acid (OA) Volume | Resulting Nanocrystal Morphology | Average Size | Crystallinity |
| 0 ml | Rod-like | Length: 80-100 nm, Diameter: ~20 nm | High |
| 0.1 ml - 0.3 ml | Transition to disc-like | Reduced particle size | Decreased |
| 1 ml | Disc-like | Diameter: ~200 nm | Lower |
| Data sourced from Zheng et al. (2015). researchgate.net |
Surface Modification Strategies for Enhanced Performance
In the synthesis of Sm(OH)₃ nanocrystals, oleic acid (OA) acts as a surface-modifying agent. researchgate.net The interaction of the carboxylate head of the oleic acid with the surface of the Sm(OH)₃ nanocrystals is a key factor in controlling their growth and morphology. This surfactant-induced surface modification is directly linked to significant changes in the material's magnetic properties. The modification of the surface affects the localization of electrons in the samarium 5d orbitals, leading to different magnetic behaviors depending on the nanocrystal's shape. researchgate.net
General strategies for nanoparticle surface functionalization that can be applied to samarium-based nanomaterials include:
Ligand Exchange: This involves replacing the original surface ligands with new ones that offer desired functionalities. For instance, citrate-stabilized nanoparticles can be produced, which often exhibit excellent stability in aqueous solutions. nih.govnih.gov
Silica (B1680970) Coating: Encapsulating nanoparticles in a silica shell is a common method to improve stability, reduce ion leaching, and provide a surface rich in hydroxyl groups that can be further functionalized. nih.gov
Polymer Coating (e.g., PEGylation): Attaching polyethylene (B3416737) glycol (PEG) to the nanoparticle surface is a widely used technique to prevent aggregation in high ionic strength environments, such as biological fluids, and to reduce non-specific protein adsorption. nih.gov
These modifications are crucial for transitioning nanomaterials from laboratory synthesis to practical applications in fields ranging from electronics to biomedicine. nih.gov
Size-Dependent Properties in Nanoscale Samarium(III) Hydroxide
The properties of materials at the nanoscale often deviate significantly from their bulk counterparts due to the high proportion of atoms at the surface and quantum confinement effects. quora.commdpi.com This principle is evident in samarium(III) hydroxide nanomaterials, where size and shape dictate fundamental characteristics like magnetic behavior. researchgate.net
A notable example is the distinct magnetic properties observed in Sm(OH)₃ nanocrystals of different morphologies. researchgate.net Rod-like Sm(OH)₃ nanocrystals, synthesized without a surfactant, exhibit standard paramagnetic behavior, which is typical for Sm³⁺ ions. researchgate.net However, when the morphology is changed to disc-like through the use of oleic acid as a surface modifier, the nanocrystals exhibit weak ferromagnetism at room temperature. researchgate.net This change is attributed to the surface modification and the altered localization of electrons in the samarium's 5d orbitals. researchgate.net
The general relationship between particle size and material properties can often be described by the scaling law: Pn = Pb (1 − K/D), where Pn is the property of the nanoparticle, Pb is the bulk property, D is the particle diameter, and K is a material-specific constant. mdpi.com This relationship underscores that as particle size decreases, properties such as melting point, cohesive energy, and heat capacity change linearly with the reciprocal of the diameter. mdpi.com
Table 2: Morphology-Dependent Magnetic Properties of Sm(OH)₃ Nanocrystals
| Nanocrystal Morphology | Synthesis Condition | Observed Magnetic Property |
| Rod-like | No oleic acid | Non-magnetic (Paramagnetic) |
| Disc-like | With oleic acid (1 ml) | Weak Ferromagnetism |
| Data sourced from Zheng et al. (2015). researchgate.net |
Dielectric and Electronic Devices
Samarium compounds, often derived from samarium(III) hydroxide as a precursor, play a crucial role in the development of specialized dielectric and electronic components. The unique electronic configuration of the samarium ion (Sm³⁺) allows it to impart desirable properties to host materials such as glasses, ceramics, and complex oxides.
Utilization in Specialized Glasses and Ceramics
Samarium(III) oxide (Sm₂O₃), which can be produced by the thermal decomposition of samarium(III) hydroxide, is a key additive in the manufacturing of specialized glasses and ceramics. wikipedia.orgsinoraremineral.com Its incorporation enhances thermal stability, and imparts specific optical and dielectric properties. sinoraremineral.com
In high-temperature ceramics, the exceptional thermal stability of samarium oxide makes it a valuable component for applications in furnaces and kilns. sinoraremineral.com When added to ceramic formulations, it improves the material's ability to withstand severe temperature changes without cracking. sinoraremineral.com
For electronic applications, the high dielectric constant of samarium oxide is beneficial for producing electronic ceramics used in components like capacitors. sinoraremineral.com Furthermore, its addition to materials like zinc silicate (B1173343) glass ceramics has been shown to influence the structural and optical properties. For instance, increasing the concentration of samarium dopant in willemite glass ceramics leads to a reduction in the energy band gap and produces red photoluminescence under blue excitation. scientific.net Samarium-doped bioactive glasses have also been investigated, where the samarium ions can confer antibacterial properties and influence the glass transition temperature. mdpi.com
Doping Effects on Dielectric Properties of Complex Oxides
Doping complex oxides with samarium ions (Sm³⁺) is a widely used strategy to tailor their dielectric properties for specific electronic device applications. Samarium(III) hydroxide can serve as a precursor for the samarium source in the solid-state reaction synthesis of these materials. The introduction of Sm³⁺ into the crystal lattice of a host material can significantly alter its structure, microstructure, and, consequently, its electrical behavior. mdpi.commdpi.com
A prime example is the doping of BaBi₂Nb₂O₉ (BBN), an Aurivillius-type ceramic. Research shows that substituting bismuth (Bi³⁺) ions with Sm³⁺ ions leads to several important changes:
Microstructure: Increasing the concentration of Sm³⁺ promotes the formation of a more uniform, fine-grained microstructure with more rounded grains. mdpi.com
Crystal Structure: The materials maintain their tetragonal structure, but the doping introduces disorder into the crystal lattice. mdpi.commdpi.com
Dielectric Properties: Undoped BBN exhibits strong relaxor ferroelectric behavior. Doping with samarium enhances this relaxor behavior and increases the dielectric constant. mdpi.commdpi.com This is attributed to changes in the crystal lattice that reduce the mobility of charge carriers. mdpi.com
Similarly, doping PZT (lead zirconate titanate) ceramics with samarium has been shown to increase the dielectric permittivity while significantly reducing dielectric loss and DC electrical conductivity. nih.gov Conversely, in other systems like Sb₂Te₃, samarium doping has been observed to decrease the dielectric constant. nih.gov
Table 3: Effect of Samarium Doping on Dielectric Properties of BaBi₂Nb₂O₉ Ceramics
| Sm³⁺ Doping Concentration (x) | Average Grain Size | Dielectric Constant (ε') at Room Temp. (1 MHz) |
| 0 | Larger, angular grains | ~150 |
| 0.02 | Smaller, more uniform | Increased |
| 0.06 | Finer grains | Increased |
| 0.1 | Rounded, well-developed grains | Increased |
| Qualitative data synthesized from Głowacki et al. (2024). mdpi.commdpi.com |
The specific effect of samarium doping is highly dependent on the host material and the concentration of the dopant, allowing for fine-tuning of the dielectric response for various electronic components.
Applications in High-Temperature Piezoelectric and Dielectric Devices
This compound serves as a critical precursor in the synthesis of advanced functional materials, particularly samarium-doped ceramics for high-temperature piezoelectric and dielectric applications. While not used directly in its hydroxide form in the final device, its ability to be converted into high-purity samarium oxide allows for its incorporation into various ceramic matrices. This doping process significantly enhances the electrical and thermal stability of these materials, making them suitable for use in demanding environments such as sensors, actuators, and electronic components that operate at elevated temperatures.
The introduction of samarium ions (Sm³⁺) into the crystal lattice of host ceramics, such as lead zirconate titanate (PZT), barium bismuth niobate (BBN), and lead magnesium niobate-lead titanate (PMN-PT), can induce favorable structural and electrical modifications. Research has shown that samarium doping can lead to a more homogenous microstructure, improved dielectric properties, and enhanced piezoelectric performance. wikipedia.orgnumberanalytics.com For instance, in PZT ceramics, samarium doping has been demonstrated to increase the dielectric permittivity while significantly reducing dielectric loss and DC electrical conductivity. wikipedia.org This results in materials that are more efficient and reliable for high-frequency applications.
Furthermore, studies on samarium-doped PMN-PT ceramics have revealed the origin of ultrahigh piezoelectricity. The significant enhancement in piezoelectric coefficients is attributed to the fact that Sm³⁺ is the smallest ion that can fully occupy the A-site in the perovskite structure of PMN-PT, which enhances local structural heterogeneity. rsc.org This leads to a substantial improvement in the material's piezoelectric response.
The following table summarizes the effects of samarium doping on the properties of various ceramic materials:
Table 1: Impact of Samarium Doping on Piezoelectric and Dielectric Properties of Ceramics
| Ceramic Material | Effect of Samarium Doping | Reference |
| PZT (Lead Zirconate Titanate) | - Increased permittivity- Reduced dielectric loss- Sharper ferroelectric-paraelectric phase transition | wikipedia.org |
| BBN (Barium Bismuth Niobate) | - Improved Young's modulus and stiffness- Increased electrical permittivity at low concentrations- Enhanced structural and functional properties for high-temperature use | numberanalytics.com |
| PMN-PT (Lead Magnesium Niobate-Lead Titanate) | - Ultrahigh piezoelectric coefficients (up to 1500 pC/N)- Enhanced local structural heterogeneity | rsc.org |
| KNN (Sodium Potassium Niobate) | - Reduced surface roughness and more uniform microstructure- 36% improvement in dielectric constant- 49% improvement in dielectric loss | nuclear-power.com |
Nuclear Technology and Radiation Interactions (Material Science Perspective)
From a material science perspective, samarium compounds, derivable from this compound, play a significant role in nuclear technology due to their unique neutron interaction properties.
Role as Neutron Absorbers in Reactor Control Rods
Samarium, specifically the isotope Samarium-149 (¹⁴⁹Sm), is a potent neutron absorber and is utilized in the control rods of nuclear reactors. wikipedia.org Control rods are a critical component of a reactor's safety system, used to manage the rate of the fission chain reaction. By inserting or withdrawing these rods from the reactor core, the neutron population is controlled, thereby regulating the reactor's power output or shutting it down completely.
The effectiveness of a material as a neutron absorber is quantified by its neutron capture cross-section, measured in units of barns. ¹⁴⁹Sm possesses a very high thermal neutron capture cross-section of approximately 41,000 barns. wikipedia.orgnuclear-power.com This high probability of absorbing neutrons makes it highly effective for controlling nuclear reactions.
An important aspect of samarium's use in control rods is the phenomenon of "samarium poisoning." During reactor operation, ¹⁴⁹Sm is also produced as a fission product from the decay of promethium-149. numberanalytics.com This accumulation of ¹⁴⁹Sm acts as a "neutron poison," absorbing neutrons that would otherwise sustain the chain reaction. numberanalytics.com While this can be a challenge during reactor operation, requiring careful management, the inherent neutron-absorbing capability of samarium is harnessed for reactor control. numberanalytics.comnumberanalytics.com The advantage of using samarium in control rods compared to other materials like boron or cadmium lies in the stability of its absorption capability. Many of the decay and fusion products of ¹⁴⁹Sm are other samarium isotopes that are also effective neutron absorbers, such as ¹⁵¹Sm, which has a neutron absorption cross-section of 15,200 barns. reddit.comwikipedia.org
The following table provides the thermal neutron capture cross-sections for relevant samarium isotopes:
Table 2: Thermal Neutron Capture Cross-Sections of Samarium Isotopes
| Isotope | Thermal Neutron Capture Cross-Section (barns) | Reference |
| Samarium-149 (¹⁴⁹Sm) | ~41,000 | wikipedia.orgreddit.com |
| Samarium-151 (¹⁵¹Sm) | 15,200 | wikipedia.org |
| Natural Samarium | 6,800 | reddit.com |
Principles of Radiation Shielding Materials
The fundamental principles of radiation shielding, particularly for neutron radiation, involve a two-step process: slowing down high-energy (fast) neutrons and then absorbing the resulting low-energy (thermal) neutrons. nuclear-power.comraybloc.com Samarium compounds, derived from precursors like this compound, are primarily involved in the second step of this process.
Fast neutrons are most effectively slowed down, or "moderated," by materials containing light elements, such as hydrogen. nuclear-power.comraybloc.com Water, polyethylene, and concrete are therefore common materials for neutron moderation. Once the neutrons have been slowed to thermal energies, they are much more likely to be absorbed by a material with a high neutron capture cross-section.
This is where samarium's properties become highly valuable. Samarium, with its high neutron absorption cross-section, is an excellent material for capturing thermal neutrons. tandfonline.comnih.gov Samarium(III) oxide (Sm₂O₃), which can be produced from the thermal decomposition of samarium(III) hydroxide, is often incorporated into other materials to create effective radiation shielding composites. tandfonline.comwikipedia.org
Research has demonstrated that adding Sm₂O₃ to materials like stainless steel or polymers significantly enhances their neutron and gamma-ray shielding capabilities. tandfonline.comresearchgate.net For instance, Sm₂O₃-reinforced stainless steel composites show improved gamma-ray attenuation, as indicated by a reduction in the half-value layer (HVL) and mean free path (MFP). tandfonline.com Similarly, incorporating Sm₂O₃ into borate (B1201080) glasses has been shown to improve their capacity to absorb both neutron and photon radiation. researchgate.net The addition of samarium is considered an alternative to traditional neutron absorbers like boron because it can reduce the amount of secondary gamma radiation produced during neutron capture. tandfonline.com
The following table summarizes the radiation shielding properties of samarium-containing materials:
Table 3: Radiation Shielding Properties of Samarium-Doped Materials
| Material | Shielding Enhancement with Samarium | Key Findings | Reference |
| 316L Stainless Steel + Sm₂O₃ | Enhanced gamma-ray and neutron shielding | Reduction in Half-Value Layer (HVL) and Mean Free Path (MFP) for gamma rays. | tandfonline.com |
| Thallium-Borate Glasses + Sm₂O₃ | Improved nuclear radiation shielding | Increased mass attenuation coefficient (MAC) with higher Sm₂O₃ content. | nih.govelsevierpure.com |
| UHMWPE + Sm₂O₃ | Substantially improved thermal neutron shielding | Effective for durable thermal neutron shielding applications. | researchgate.net |
| Zinc-Borate-Lithium Glasses + Sm₂O₃ | Superior fast neutron and photon absorption | Potential for use as gamma and neutron filters in nuclear applications. | researchgate.net |
Interactions with Other Chemical Systems and Dopant Effects
Doping with Other Metal and Rare Earth Ions (e.g., Ce³⁺, In³⁺)
Impact on Crystal Structure and Lattice Parameters
There is no available research data detailing the impact of doping Samarium(III) hydroxide (B78521) hydrate (B1144303) with ions like Ce³⁺ or In³⁺ on its crystal structure or lattice parameters. Pure Samarium(III) hydroxide is known to crystallize in a hexagonal phase researchgate.netresearchgate.net.
Modification of Microstructure and Grain Growth
Specific studies on how doping with Ce³⁺ or In³⁺ modifies the microstructure and grain growth of Samarium(III) hydroxide hydrate could not be found in the reviewed literature. Research on pure Sm(OH)₃ shows that its morphology can be controlled through synthesis methods, resulting in structures like nanocrystals and nanoroll sticks researchgate.netresearchgate.net.
Effects on Electronic and Optical Properties
Direct experimental evidence on how doping with foreign ions alters the electronic and optical properties of this compound is not present in the available scientific literature. Studies on other samarium-doped materials, which are outside the scope of this article, show that Sm³⁺ ions can impart specific luminescence properties iaea.orgnih.gov.
Charge Compensation Mechanisms in Doped Systems
Without experimental data on the successful doping of the Sm(OH)₃ lattice with aliovalent ions like Ce³⁺ or In³⁺, the corresponding charge compensation mechanisms remain theoretical and have not been documented in the scientific literature.
Formation of Composite Materials and Hybrid Systems
Integration with Other Oxides (e.g., Sm₂O₃, SnO₂)
This compound serves as a key precursor in the synthesis of other samarium compounds, leading to the formation of composite and hybrid systems.
Integration with Samarium(III) Oxide (Sm₂O₃): A composite system of Samarium(III) hydroxide and Samarium(III) oxide is most notably formed during the thermal decomposition of the hydroxide. When heated, Sm(OH)₃ decomposes first to an intermediate, SmO(OH), and upon further heating, converts to Sm₂O₃ wikipedia.org. This conversion process allows for the creation of a mixed-phase composite material where both the hydroxide and oxide phases coexist.
The transformation involves a change in crystal structure from the hexagonal phase of Sm(OH)₃ to the cubic phase of Sm₂O₃ researchgate.net. By controlling the temperature and duration of the annealing (heating) process, it is possible to produce materials with varying ratios of hydroxide to oxide, effectively creating a Sm(OH)₃/Sm₂O₃ composite. For instance, hexagonal phase Sm(OH)₃ nanoroll sticks can be converted to cubic phase Sm₂O₃ nanoroll sticks via post-annealing treatment at 450 °C researchgate.net. An oxide-hydroxide mixture is also known to form on the surface of samarium metal upon gradual oxidation in the air wikipedia.org.
Integration with Tin(IV) Oxide (SnO₂): There is a lack of direct research on the formation of composite materials through the physical integration of Samarium(III) hydroxide and tin oxide. However, related research exists on the synthesis of samarium-doped tin oxide (Sm-doped SnO₂) nanoparticles using wet chemical methods researchgate.net. In these systems, samarium is not present as a separate hydroxide phase but is incorporated as a dopant into the tetragonal rutile crystal lattice of SnO₂. Energy-dispersive X-ray spectroscopy (EDX) analysis of these materials confirms the successful integration of the samarium dopant into the SnO₂ lattice structure researchgate.net.
Surface Functionalization for Composite Development
The integration of this compound into composite materials necessitates strategies to ensure its compatibility with the host matrix, which is often a polymer. Surface functionalization is a critical step to enhance the interfacial adhesion and promote a uniform dispersion of the inorganic filler within the organic polymer, thereby optimizing the final properties of the composite material. Research in this area has explored various methods to modify the surface of samarium hydroxide particles, transforming them from hydrophilic to organophilic, which is more compatible with non-polar polymer matrices.
One of the primary challenges in developing samarium(III) hydroxide-based composites is the inherent incompatibility between the hydrophilic surface of the hydroxide and the hydrophobic nature of many polymers. This can lead to poor dispersion, particle agglomeration, and weak interfacial bonding, which in turn degrades the mechanical and functional properties of the composite. To address this, surface modification techniques are employed to create a strong chemical linkage between the filler and the matrix.
A notable application of surface-functionalized samarium hydroxide is in the development of lead-free X-ray shielding materials. In this context, samarium hydroxide, along with other rare earth compounds, serves as a high-Z number filler in a polymer matrix, typically rubber. To achieve high filler loading and good mechanical properties, the surface of the samarium hydroxide particles is modified. google.com
Another strategy involves the in-situ reaction of organically modified rare earth complexes. In this method, a portion of the rare earth element is introduced as an unsaturated organic complex. This complex can then polymerize within the polymer matrix, leading to nano-to-micron level dispersion and strong chemical bonding with the matrix. google.comgoogleapis.com This approach, combined with the use of surface-modified inorganic rare earth compounds like samarium hydroxide, allows for a high loading of the shielding elements while maintaining good mechanical properties. google.comgoogleapis.com
The surface of samarium hydroxide nanocrystals has also been modified using oleic acid . researchgate.net This method, often employed in the synthesis of nanocrystals, involves capping the particles with a layer of the long-chain fatty acid. The hydrophobic tails of the oleic acid molecules extend outwards, making the nanoparticles more dispersible in organic solvents and polymer matrices. researchgate.netresearchgate.net This surface modification can influence the morphology and magnetic properties of the resulting nanocrystals. researchgate.net
The table below summarizes the components and methods used in the development of a samarium hydroxide-containing composite for X-ray shielding applications, as described in a patent application. google.com
| Component/Method | Description | Purpose in Composite Development |
| Filler | Samarium Hydroxide (Sm(OH)₃) | High atomic number component for X-ray attenuation. google.com |
| Matrix | Natural Rubber | Provides flexibility and forms the bulk of the composite material. google.com |
| Surface Modifier | Silane Coupling Agents (e.g., Si69, A-151, KH550) | To improve the interfacial adhesion between the samarium hydroxide filler and the rubber matrix. google.com |
| Dispersion Method | In-situ reaction of rare earth organic complexes | To achieve a fine and uniform dispersion of the shielding elements within the polymer matrix. google.comgoogleapis.com |
| Processing | Mixing on a two-roll mill followed by vulcanization | Standard rubber processing techniques to create the final composite material. google.com |
These surface functionalization strategies are crucial for unlocking the full potential of this compound as a functional filler in advanced composite materials. By tailoring the surface chemistry of the hydroxide particles, it is possible to create composites with enhanced properties for a variety of applications.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthesis Methods for Controlled Architectures
The ability to control the size, shape, and dimensionality of samarium(III) hydroxide (B78521) hydrate (B1144303) nanomaterials is crucial for tailoring their properties. Current research is moving beyond traditional precipitation methods to more sophisticated techniques that offer precise control over the final product's architecture.
One promising approach involves the use of a hydrogen plasma-metal reaction to produce samarium hydride nanoparticles, which are then converted to samarium(III) hydroxide and subsequently samarium oxide with a pure cubic structure upon heat treatment. researchgate.net Another method that has been successfully employed is the hydrothermal synthesis of hexagonal phase Sm(OH)3 nanoroll sticks. researchgate.net These can be transformed into cubic phase Sm2O3 nanoroll sticks through post-annealing. researchgate.net
Researchers have also demonstrated the synthesis of nanorods and nanobundles via a simple precipitation method at ambient temperature and pressure, without the need for templates or surfactants. researchgate.net The growth of these nanorods is a two-step process: nanoparticle formation at lower temperatures followed by their oriented attachment at higher temperatures to form the final nanorod structure. researchgate.net The dimensions of these nanostructures can be further controlled by using capping agents, such as long-chain alkyl acids. researchgate.net For instance, a longer alkyl chain on the capping agent tends to result in thinner nanorods. researchgate.net
These methods provide pathways to materials with tailored morphologies, which is essential for their application in catalysis, electronics, and optics. researchgate.netchemicalbook.com
Table 1: Synthesis Methods for Controlled Architectures of Samarium(III) Hydroxide
| Synthesis Method | Resulting Architecture | Key Control Parameters |
| Hydrogen Plasma-Metal Reaction | Nanoparticles | Plasma conditions, subsequent heat treatment |
| Hydrothermal Synthesis | Nanoroll sticks | Temperature, pressure, reaction time |
| Precipitation Method | Nanorods, Nanobundles | Temperature, capping agents |
Advanced Spectroscopic and In-Situ Characterization Techniques
A deep understanding of the properties of samarium(III) hydroxide hydrate requires the use of advanced characterization techniques. Standard methods such as X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are routinely used to investigate the crystal structure, morphology, and chemical bonding of the synthesized materials. researchgate.net
Beyond these standard techniques, researchers are employing more advanced spectroscopic methods to probe the electronic and optical properties. For example, UV-Vis-NIR absorption spectroscopy has been used to study the optical characteristics of Sm(OH)3 nanoroll sticks. researchgate.net X-ray photoelectron spectroscopy (XPS) provides valuable information about the elemental composition and oxidation states of the constituent elements. researchgate.net
In-situ characterization techniques are becoming increasingly important for studying the dynamic processes involved in the synthesis and transformation of this compound. These techniques allow for real-time monitoring of the reaction, providing insights into the nucleation and growth mechanisms of the nanostructures.
Deeper Theoretical Understanding of Electronic and Surface Phenomena
Concurrent with experimental advancements, theoretical modeling and computational studies are crucial for gaining a deeper understanding of the electronic structure and surface properties of this compound. Density functional theory (DFT) calculations, for example, can be used to predict the electronic band structure, density of states, and surface reactivity of the material.
These theoretical insights are invaluable for interpreting experimental data and for guiding the design of new materials with desired functionalities. For instance, understanding the surface phenomena is critical for applications in catalysis, where the interaction between the catalyst surface and reactant molecules determines the catalytic activity and selectivity.
Multifunctional Material Design Integrating Samarium(III) Hydroxide
The unique properties of samarium compounds make them attractive components for the design of multifunctional materials. acs.org this compound can serve as a precursor for the synthesis of samarium-based materials with tailored optical, magnetic, and catalytic properties. chemicalbook.comfishersci.bechemicalbook.comsamaterials.com
An emerging area of research is the development of inorganic-organic hybrid materials that combine the properties of samarium compounds with the processability and flexibility of organic polymers. aalto.fi For example, samarium-doped barium titanate nanoparticles have been functionalized with polyethylene (B3416737) glycol to create biocompatible nanomaterials with potential applications in nanomedicine. nih.gov
Furthermore, the integration of samarium(III) hydroxide into hydrogel structures is being explored for the development of advanced materials for applications such as e-skin and soft robotics. researchgate.net These multifunctional materials aim to combine properties like high conductivity, mechanical strength, and self-healing capabilities. researchgate.net
Table 2: Examples of Multifunctional Materials Incorporating Samarium
| Material System | Potential Application | Key Functionalities |
| Samarium-doped Barium Titanate | Nanomedicine, Nanosensors | Enhanced radiosensitizing effects, temperature sensitivity |
| Samarium-Organic Frameworks | Chemical Sensing | Fluorescence detection of ions and molecules |
| Samarium-containing Hydrogels | E-skin, Soft Robotics | High conductivity, mechanical strength, self-healing |
Sustainable and Green Chemistry Approaches in Synthesis
In line with the growing emphasis on sustainable development, researchers are actively seeking to develop green chemistry approaches for the synthesis of this compound and other inorganic materials. purkh.comdoi.orgrsc.org This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netijnc.ir
By adopting these sustainable practices, the environmental impact associated with the production of samarium-based materials can be significantly reduced, making them more viable for large-scale industrial applications. rsc.org
Conclusion
Summary of Key Research Findings
Research into samarium(III) hydroxide (B78521) hydrate (B1144303), an inorganic compound with the general formula Sm(OH)₃·xH₂O, has yielded significant findings, primarily centered on its synthesis, properties, and function as a precursor material. samaterials.comwikipedia.org A major focus of investigation has been the synthesis of samarium(III) hydroxide with controlled nanostructures. researchgate.net Scientists have successfully used methods like hydrothermal synthesis, sometimes assisted by surfactants such as oleic acid, to create various morphologies, including nanorods, nanobundles, and disc-like nanocrystals. researchgate.netrsc.orgresearchgate.net The dimensions of these nanostructures, such as nanorods with diameters of 10–150 nm and lengths of 30–600 nm, can be tuned by controlling reaction parameters. researchgate.netresearchgate.net
A critical finding is the role of samarium(III) hydroxide as an intermediate for producing other valuable samarium compounds, most notably samarium(III) oxide (Sm₂O₃). wikipedia.orgamericanelements.com Through a process of heating or calcination, samarium(III) hydroxide decomposes, first to SmO(OH) and then to Sm₂O₃. wikipedia.org This thermal decomposition method is particularly valuable as the resulting oxide can inherit the nanoscale morphology of the hydroxide precursor, which is crucial for applications in electronics and catalysis. researchgate.net
Furthermore, research has uncovered interesting relationships between the morphology of samarium(III) hydroxide nanocrystals and their magnetic properties. rsc.org Studies indicate that while rod-like Sm(OH)₃ nanocrystals are non-magnetic, disc-like structures exhibit weak ferromagnetism. rsc.orgresearchgate.net This phenomenon is attributed to surfactant-induced surface changes and alterations in the localization of electrons in samarium's 5d orbitals. rsc.org The compound is also recognized for its basic chemical properties, such as its reaction with acids to form corresponding samarium salts. wikipedia.org
Table 1: Properties of Samarium(III) Hydroxide Hydrate
| Property | Value/Description | References |
|---|---|---|
| Chemical Formula | Sm(OH)₃·xH₂O | samaterials.comheegermaterials.com |
| Anhydrous Molecular Weight | 201.38 g/mol | samaterials.comwikipedia.org |
| Appearance | Yellow powder or solid | samaterials.comwikipedia.orgheegermaterials.com |
| Solubility | Soluble in water and moderately soluble in strong mineral acids. | heegermaterials.comfishersci.bechemicalbook.com |
| CAS Number | 20403-06-9 | samaterials.comheegermaterials.comfishersci.be |
| Decomposition | Decomposes to SmO(OH) and then Sm₂O₃ upon heating. | wikipedia.org |
Outlook on the Scientific and Technological Impact of this compound Research
The scientific and technological outlook for this compound is promising, with its impact spanning catalysis, materials science, optics, and biomedicine. Its role as a precursor is a key driver of its technological relevance. It is an essential starting material for producing samarium-based catalysts used in the petroleum industry and for environmental protection. samaterials.comheegermaterials.com The ability to generate samarium oxide nanoparticles from the hydroxide is critical for manufacturing phosphors, specialized glass, and ceramics. samaterials.comheegermaterials.comfishersci.bechemicalbook.com
In the fields of electronics and optics, samarium(III) hydroxide and its derivatives are investigated for applications in lasers and thermoelectric devices. fishersci.bechemicalbook.com The discovery that its magnetic properties can be tuned by controlling its nanostructure opens up new avenues for creating advanced materials for electronic and data storage applications. rsc.orgresearchgate.net Furthermore, its significant capacity for neutron absorption makes it a material of interest for control rods in nuclear reactors. fishersci.bechemicalbook.comiaea.org
The impact of samarium(III) hydroxide research extends to emerging technologies. For example, processes involving samarium ions, for which the hydroxide is a key compound, are used to create samarium-doped hydroxyapatite (B223615). acs.orgmdpi.com These novel biomaterials show enhanced antimicrobial properties and are being explored for coatings on medical implants and for potential applications in neuroregeneration and bioimaging. acs.orgmdpi.com Similarly, its use in synthesizing Sm-doped porous uranium oxides highlights its potential contribution to developing new functional materials for the nuclear industry. acs.org Continued research into the controlled synthesis and properties of this compound is expected to further broaden its scientific and technological applications.
Table 2: Investigated Applications of this compound and its Derivatives
| Application Area | Specific Use | References |
|---|---|---|
| Catalysis | Precursor for catalysts in petroleum and environmental sectors. | samaterials.comheegermaterials.comfishersci.be |
| Materials Science | Precursor for samarium oxide (Sm₂O₃), ceramics, and specialty glass. | samaterials.comamericanelements.comheegermaterials.com |
| Optics & Electronics | Manufacturing of phosphors, lasers, and thermoelectric devices. | heegermaterials.comfishersci.bechemicalbook.com |
| Nuclear Technology | Neutron absorption in control rods. | fishersci.bechemicalbook.comiaea.org |
| Biomedicine | Component in creating antimicrobial samarium-doped hydroxyapatite. | acs.orgmdpi.com |
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Sm(OH)₃·xH₂O |
| Samarium(III) oxide | Sm₂O₃ |
| Samarium oxyhydroxide | SmO(OH) |
| Oleic acid | C₁₈H₃₄O₂ |
| Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ |
| Uranium oxides | UₓOᵧ |
| Potassium hydroxide | KOH |
| Chlorine | Cl |
Q & A
Basic Research Questions
Q. What methods are effective for synthesizing Samarium(III) hydroxide hydrate with controlled hydration states?
- Methodology : Precipitation under controlled humidity and temperature is a common approach. For example, Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) is synthesized by exposing anhydrous SmCl₃ to ambient moisture, forming a stable hexahydrate . Similarly, Samarium(III) carbonate hydrate (Sm₂(CO₃)₃·xH₂O) is prepared via aqueous precipitation with ammonium carbonate, where hydration states are regulated by drying conditions (e.g., vacuum desiccation or lyophilization) . For hydroxide hydrates, adjust pH during hydrolysis of Sm³⁺ salts (e.g., Sm(NO₃)₃) using ammonia or NaOH, followed by aging under controlled humidity to stabilize the hydrate .
Q. Which characterization techniques reliably assess the crystallinity and hydration state of this compound?
- Methodology :
- XRD : Identifies crystalline phases and distinguishes between amorphous and crystalline hydrates (e.g., Sm(OH)₃·xH₂O vs. SmOOH) .
- TGA/DSC : Quantifies hydration states by measuring mass loss during dehydration (e.g., endothermic peaks at 100–200°C for water removal) .
- TEM/EDS : Provides nanoscale morphology and elemental mapping to confirm homogeneity and rule out impurities (e.g., residual nitrate or chloride ions) .
Q. How does hydration state influence the reactivity of this compound in acid-base reactions?
- Methodology : Hydration lowers lattice energy, enhancing solubility in acidic media. For instance, Sm(OH)₃·3H₂O dissolves more readily in dilute HNO₃ than its anhydrous counterpart, forming Sm(NO₃)₃. Reactivity can be quantified via titration (e.g., monitoring pH during dissolution) or ICP-OES to track Sm³⁺ release rates .
Advanced Research Questions
Q. How can contradictions in reported decomposition pathways of this compound be resolved?
- Methodology : Conflicting data often arise from variations in experimental conditions. For example:
- pH : Acidic conditions favor direct decomposition to Sm₂O₃, while neutral/alkaline conditions promote intermediate oxyhydroxides (SmOOH) .
- Additives : Trace ions (e.g., Cl⁻ or NO₃⁻) alter kinetics. Use high-purity reagents and characterize intermediates via in situ XRD or Raman spectroscopy during thermal treatment .
Q. What advanced techniques enable in situ characterization of this compound during hydrothermal synthesis?
- Methodology :
- Synchrotron XRD/PDF : Tracks real-time structural evolution under high-temperature/high-pressure conditions .
- ATR-FTIR : Monitors OH⁻ and H₂O vibrational modes to identify transient hydration states .
- Cryo-TEM : Captures metastable hydrated phases by rapidly freezing samples during synthesis .
Q. How can computational modeling predict the stability of this compound under varying environmental conditions?
- Methodology :
- DFT Calculations : Simulate hydration energies and phase transitions (e.g., Sm(OH)₃ → SmOOH → Sm₂O₃) .
- Molecular Dynamics (MD) : Models water mobility within the hydrate lattice under thermal stress .
- Machine Learning : Trains on existing datasets (e.g., hydration enthalpies, decomposition temperatures) to predict novel hydrate compositions .
Q. What experimental designs minimize impurities during this compound synthesis for high-purity applications?
- Methodology :
- Precursor Purity : Use SmCl₃·6H₂O or Sm(NO₃)₃·6H₂O with ≥99.9% purity to avoid cation contamination (e.g., Fe³⁺ or Al³⁺) .
- Controlled Atmospheres : Synthesize in N₂-gloveboxes to prevent CO₂ adsorption (which forms carbonate impurities) .
- Wash Protocols : Rinse precipitates with deionized water/ethanol until filtrate conductivity stabilizes (<5 µS/cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
